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4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid Documentation Hub

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  • Product: 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid
  • CAS: 1199773-70-0

Core Science & Biosynthesis

Foundational

Strategic Utility of 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the design of highly specific enzyme inhibitors, targeted protein degraders (PROTACs), and allosteric modulators relies heavily on structurally rigid, bifunctional b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly specific enzyme inhibitors, targeted protein degraders (PROTACs), and allosteric modulators relies heavily on structurally rigid, bifunctional building blocks. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0) has emerged as a privileged scaffold in this domain[1]. By integrating an electrophilic bromomethyl group, a rigid isoxazole bioisostere, and a nucleophile-ready benzoic acid moiety, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale, and self-validating synthetic workflows for researchers and drug development professionals.

Physicochemical Profiling & Structural Breakdown

To effectively deploy this building block in a synthetic pipeline, one must understand its baseline quantitative properties and structural geometry. The molecule is characterized by a central 3,5-disubstituted isoxazole ring, which enforces a specific angular trajectory between the benzoic acid and the bromomethyl reactive center.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid
CAS Number 1199773-70-0
Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Core Scaffold 3,5-disubstituted heteroaromatic isoxazole
Electrophilic Handle Bromomethyl (-CH2Br) at the C5 position
Coupling Handle Carboxylic Acid (-COOH) at the para-position of the C3-phenyl ring
Storage Conditions Sealed, protected from light and moisture, typically 2-8°C to prevent hydrolysis of the bromomethyl group

Mechanistic Rationale in Scaffold Design

The selection of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid over flexible alkyl or simple aromatic linkers is driven by three mechanistic pillars:

  • The Isoxazole Core (Rigidity & Metabolic Stability): The isoxazole ring acts as an amide bioisostere. Unlike peptide bonds, which are susceptible to proteolytic cleavage, the isoxazole ring is metabolically robust. Furthermore, it restricts the conformational freedom of the molecule, significantly reducing the entropic penalty upon binding to a target protein[2].

  • The Bromomethyl Domain (Electrophilic Activation): The bromomethyl group is a highly reactive electrophile. Its reactivity is mechanistically enhanced by the adjacent electron-withdrawing isoxazole ring, which stabilizes the transition state during a bimolecular nucleophilic substitution (S_N2) reaction. This allows for rapid conjugation with amines, thiols, or alcohols under mild conditions[3].

  • The Benzoic Acid Domain (Vectorial Coupling): The para-substituted benzoic acid provides a rigid, linear vector extending from the C3 position of the isoxazole. It serves as an excellent handle for amide coupling, directing the attached payload (e.g., an E3 ligase ligand in PROTACs or a fluorophore) toward solvent-exposed regions of a binding pocket[4].

Pharmacophore Acid Benzoic Acid Domain (H-Bonding / Salt Bridges) Isoxazole Isoxazole Core (Rigid Vector / Bioisostere) Acid->Isoxazole Receptor Protein Target Binding Pocket Acid->Receptor Target Engagement Bromomethyl Bromomethyl Domain (Covalent Linkage / Electrophile) Isoxazole->Bromomethyl Bromomethyl->Receptor Covalent Tethering

Pharmacophore mapping of the isoxazole derivative interacting with a putative protein target.

Orthogonal Reactivity & Synthetic Workflows

The true power of this molecule lies in its orthogonal reactivity. A chemist can selectively functionalize the bromomethyl group without affecting the carboxylic acid, or vice versa. This allows for convergent synthetic strategies where complex bifunctional molecules are built rapidly.

OrthogonalReactivity Core 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (Bifunctional Core) SN2 SN2 Alkylation (Bromomethyl) Core->SN2 Amine/Thiol Base (K2CO3) Amide Amide Coupling (Benzoic Acid) Core->Amide HATU, DIPEA Amine Target Target Conjugate (Advanced Intermediate) SN2->Target HATU, DIPEA Amine Amide->Target Amine/Thiol Base (K2CO3)

Workflow diagram illustrating the orthogonal bifunctional reactivity of the isoxazole core.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes a specific analytical checkpoint to confirm causality and structural integrity.

Protocol A: S_N2 Alkylation at the Bromomethyl Position

Objective: To attach a target-binding moiety via a stable S_N2 linkage while preserving the benzoic acid for downstream coupling[3]. Causality Check: A mild inorganic base (K2CO3) is utilized to scavenge the HBr byproduct, preventing the protonation of the incoming nucleophile without causing premature esterification or hydrolysis of the core structure.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add the desired nucleophile (e.g., a secondary amine, 1.2 eq) followed by finely powdered, anhydrous K2CO3 (2.0 eq).

  • Reaction & Monitoring: Stir the suspension at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS (ESI+). The starting material will exhibit a distinct M and M+2 isotopic signature (1:1 ratio) due to the bromine atom. Successful substitution is confirmed by the complete disappearance of this isotopic pattern and the emergence of the product mass.

  • Workup: Quench the reaction with ice-cold distilled water. Carefully adjust the aqueous layer to pH ~4 using 1M HCl to precipitate the substituted benzoic acid derivative.

  • Isolation: Filter the precipitate, wash sequentially with cold water and a minimal amount of cold diethyl ether, and dry under high vacuum.

Protocol B: Amide Coupling of the Benzoic Acid Moiety

Objective: To conjugate the functionalized isoxazole core to an amine-bearing payload (e.g., a PROTAC degrader ligand)[2]. Causality Check: HATU is selected over EDC/HOBt due to its superior kinetics and high efficiency in forming the active 7-aza-1-hydroxybenzotriazole (OAt) ester, which is critical when coupling sterically hindered amines.

Step-by-Step Methodology:

  • Pre-Activation: Suspend the intermediate generated from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: Stir for 15 minutes prior to amine addition. This pre-activation step minimizes competitive side reactions and ensures the rapid formation of the highly reactive OAt ester.

  • Conjugation: Add the target primary or secondary amine (1.1 eq) dropwise to the activated mixture.

  • Reaction & Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Confirm product formation via Thin-Layer Chromatography (TLC) under 254 nm UV light. The product spot should exhibit a distinct Rf shift compared to the highly polar starting acid. Confirm the exact mass via LC-MS.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3, 1M HCl (if the product is not acid-sensitive), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Conclusion

4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid represents a highly engineered node in the medicinal chemist's toolkit. By leveraging the S_N2 reactivity of the bromomethyl group and the efficient coupling capacity of the benzoic acid, researchers can rapidly assemble complex, biologically active architectures. The structural rigidity imparted by the isoxazole core further ensures that these synthesized molecules maintain the precise spatial geometries required for high-affinity target engagement.

References

  • Title: CAS 119978-18-6 Matrigel - Alfa Chemistry | Source: alfa-chemistry.com | URL: 1

  • Title: 3-(Bromomethyl)-5-methylisoxazole | Source: benchchem.com | URL: 3

  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt | Source: acs.org | URL: 2

  • Title: Design, Synthesis and Biological Evaluation of Stilbene Derivatives as Novel Inhibitors of Protein Tyrosine Phosphatase 1B | Source: mdpi.com | URL: 4

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid

Introduction Isoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The compound 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is a highly valuable bifunctional building block. The carboxylic acid moiety provides a handle for amide bond formation or other conjugations, while the bromomethyl group is a reactive electrophile, ideal for introducing the isoxazole pharmacophore into larger molecules through nucleophilic substitution.

This technical guide provides an in-depth exploration of the primary synthetic pathways to 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid. We will dissect two robust, field-proven strategies, elucidating the underlying chemical principles, providing detailed experimental protocols, and discussing the causality behind key procedural choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, each forming the basis of the synthetic pathways detailed in this guide. The analysis hinges on the formation of the core 3,5-disubstituted isoxazole ring and the subsequent functionalization of the C5-substituent.

Retrosynthesis Target 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid FGI_Br Functional Group Interconversion (FGI) Target->FGI_Br C-Br bond Intermediate_OH 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic Acid FGI_Br->Intermediate_OH Pathway I Intermediate_Me 4-(5-methyl-3-isoxazolyl)benzoic Acid FGI_Br->Intermediate_Me Pathway II C5_Me_Bromination Radical Bromination C5_OH_Bromination SN2 Substitution Isoxazole_Formation_A [3+2] Cycloaddition Nitrile_Oxide 4-Carboxybenzonitrile Oxide Isoxazole_Formation_A->Nitrile_Oxide Propargyl_Alcohol Propargyl Alcohol Isoxazole_Formation_A->Propargyl_Alcohol Isoxazole_Formation_B Condensation Diketone 4-(1,3-Dioxobutanoyl)benzoic Acid (or ester equivalent) Isoxazole_Formation_B->Diketone Hydroxylamine Hydroxylamine Isoxazole_Formation_B->Hydroxylamine Intermediate_OH->Isoxazole_Formation_A Isoxazole Ring Intermediate_Me->Isoxazole_Formation_B Isoxazole Ring Aldoxime 4-Carboxybenzaldehyde Oxime Nitrile_Oxide->Aldoxime In situ generation Acetyl_Benzoic 4-Acetylbenzoic Acid Diketone->Acetyl_Benzoic Claisen Condensation

Caption: Retrosynthetic analysis of the target compound.

Pathway I: Synthesis via [3+2] Cycloaddition and Subsequent Bromination

This pathway represents a highly convergent and versatile method for constructing 3,5-disubstituted isoxazoles. The core of this strategy is the 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an alkyne.[1] This pericyclic reaction is known for its high efficiency and regioselectivity, which is governed by steric and electronic factors of the reacting partners.[1][3] We chose propargyl alcohol as the alkyne component to install a hydroxymethyl group at the C5 position, which serves as a stable precursor for the final bromination step.

Pathway1_Workflow Start 4-Formylbenzoic Acid Step1 Step 1: Aldoxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate1 4-(Hydroxyiminomethyl)benzoic Acid Step1->Intermediate1 Step2 Step 2: Cycloaddition (NCS, Propargyl Alcohol, Et3N) Intermediate1->Step2 Intermediate2 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic Acid Step2->Intermediate2 Step3 Step 3: Bromination (PBr3 or CBr4/PPh3) Intermediate2->Step3 Final 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid Step3->Final

Caption: Workflow for the cycloaddition-based synthesis pathway.

Mechanism: 1,3-Dipolar Cycloaddition

The key transformation is the [3+2] cycloaddition. The reaction proceeds via the following stages:

  • Chlorination: The starting aldoxime is chlorinated with an agent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride.[4][5]

  • Nitrile Oxide Generation: The hydroximoyl chloride is unstable and, in the presence of a non-nucleophilic base such as triethylamine (Et₃N), undergoes dehydrochlorination to generate the highly reactive nitrile oxide intermediate in situ.[1]

  • Cycloaddition: The nitrile oxide immediately reacts with the dipolarophile (propargyl alcohol) in a concerted, pericyclic fashion to form the five-membered isoxazole ring.[1]

Experimental Protocol: Pathway I

Step 1: Synthesis of 4-(Hydroxyiminomethyl)benzoic Acid (Aldoxime)

  • To a solution of 4-formylbenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).[6]

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the aldoxime as a white crystalline solid.

Step 2: Synthesis of 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic Acid

  • Suspend the 4-(hydroxyiminomethyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) in portions and stir the mixture for 1-2 hours at room temperature to form the hydroximoyl chloride.

  • To this mixture, add propargyl alcohol (1.2 eq) followed by the slow, dropwise addition of triethylamine (2.5 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • After completion, quench the reaction with water and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired hydroxymethyl isoxazole.

Step 3: Synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid

This step requires anhydrous conditions and should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid (1.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃) (0.5 eq) in the same anhydrous solvent dropwise. Alternatively, a reagent system of carbon tetrabromide (CBr₄) (1.5 eq) and triphenylphosphine (PPh₃) (1.5 eq) can be used.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash chromatography to obtain the final product, 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

Data Summary: Pathway I
StepKey ReagentsSolventTypical YieldPurity (Post-Purification)
1NH₂OH·HCl, NaOAcEtOH/H₂O>90%>98%
2NCS, Propargyl alcohol, Et₃NDCM or THF60-75%>97%
3PBr₃ or CBr₄/PPh₃Anhydrous THF70-85%>98%

Pathway II: Synthesis via Dicarbonyl Condensation and Radical Bromination

This classic and robust pathway relies on the construction of the isoxazole ring from a 1,3-dicarbonyl intermediate, followed by functionalization of a C5-methyl group.[2][7] The key advantage of this route is the use of readily available starting materials. The final step involves a selective free-radical bromination at the benzylic-like position of the 5-methylisoxazole, a well-established and high-yielding transformation.[8]

Pathway2_Workflow Start 4-Acetylbenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 4-acetylbenzoate Step1->Intermediate1 Step2 Step 2: Claisen Condensation (EtOAc, NaOEt) Intermediate1->Step2 Intermediate2 Methyl 4-(1,3-dioxobutanoyl)benzoate Step2->Intermediate2 Step3 Step 3: Cyclization & Hydrolysis (NH2OH·HCl; then NaOH, H+) Intermediate2->Step3 Intermediate3 4-(5-methyl-3-isoxazolyl)benzoic Acid Step3->Intermediate3 Step4 Step 4: Radical Bromination (NBS, AIBN) Intermediate3->Step4 Final 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid Step4->Final

Caption: Workflow for the dicarbonyl condensation pathway.

Mechanism: Radical Bromination

The conversion of the C5-methyl group to a bromomethyl group proceeds via a free-radical chain reaction:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate two radicals and a molecule of nitrogen gas. This radical abstracts a bromine atom from N-bromosuccinimide (NBS) to generate a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group attached to the isoxazole ring, forming HBr and a stabilized isoxazolyl-methyl radical. This radical then reacts with another molecule of NBS to form the brominated product and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction terminates when two radicals combine.

Experimental Protocol: Pathway II

Step 1: Synthesis of Methyl 4-acetylbenzoate

  • Dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous methanol (excess).[7]

  • Carefully add concentrated sulfuric acid (catalytic amount, ~2-5 mol%) dropwise.

  • Heat the mixture to reflux (approx. 70°C) for 8-12 hours.[7]

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to obtain the methyl ester, which is often pure enough for the next step.

Step 2: Synthesis of Methyl 4-(1,3-dioxobutanoyl)benzoate (β-Diketone)

  • Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • To this solution, add ethyl acetate (excess) followed by a solution of methyl 4-acetylbenzoate (1.0 eq) in a minimal amount of ethanol.[7]

  • Heat the mixture to reflux for 4-6 hours, during which the sodium salt of the β-diketone may precipitate.

  • Cool the mixture and acidify with 1M HCl to a pH of ~4-5.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the crude β-diketone.[7]

Step 3: Synthesis of 4-(5-methyl-3-isoxazolyl)benzoic Acid

  • Dissolve the crude β-diketone from the previous step in ethanol and add hydroxylamine hydrochloride (1.5 eq).[7]

  • Heat the mixture to reflux for 3-5 hours to form the methyl 4-(5-methyl-3-isoxazolyl)benzoate intermediate.

  • Cool the reaction and add an aqueous solution of sodium hydroxide (NaOH) (3-4 eq).

  • Heat again to reflux for 2-4 hours to facilitate the hydrolysis of the methyl ester.

  • After cooling, acidify the basic solution with concentrated HCl until a white precipitate forms (pH ~2-3).

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-(5-methyl-3-isoxazolyl)benzoic acid.[7]

Step 4: Synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid

  • Suspend 4-(5-methyl-3-isoxazolyl)benzoic acid (1.0 eq) in carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.05 eq).[8]

  • Heat the mixture to reflux and irradiate with a heat lamp or UV lamp for 2-6 hours.

  • Monitor the reaction by TLC. The succinimide byproduct will float to the surface upon completion.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Data Summary: Pathway II
StepKey ReagentsSolventTypical Yield (over steps)Purity (Post-Purification)
1-3H₂SO₄, NaOEt, NH₂OH·HCl, NaOHMeOH, EtOH50-65% (3 steps)>97%
4NBS, AIBNCCl₄ or MeCN80-90%>98%

Conclusion

This guide has detailed two effective and reproducible synthetic pathways for the preparation of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, a key intermediate for pharmaceutical and materials science applications.

  • Pathway I (Cycloaddition) offers a more convergent approach, which can be advantageous for creating analogues by simply varying the alkyne component.

  • Pathway II (Condensation/Bromination) follows a more traditional, linear route using inexpensive starting materials, which may be preferable for large-scale synthesis.

The choice of pathway will depend on the specific requirements of the research or development program, including scale, available starting materials, and the need for analogue synthesis. Both routes provide reliable access to the target compound with good overall yields and high purity.

References

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). CNKI.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pérez-Gordillo, A. A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. Retrieved from [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 468-476. Retrieved from [Link]

  • Guo, S., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9143-9153. Retrieved from [Link]

  • Ramón, D. J., & Asensio, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Retrieved from [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. Retrieved from [Link]

  • Guo, S., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]

  • Lee, Y., et al. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Mundy, C. G., & Batey, R. A. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(6), 2004–2010. Retrieved from [Link]

  • Guo, S., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]

  • Guo, S., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]

  • Wang, L., et al. (2014). Oxime-Mediated Facile Access to 5-Methylisoxazoles and Applications in the Synthesis of Valdecoxib and Oxacillin. Organic Letters, 16(20), 5486–5489. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid: A Technical Guide

Executive Summary In modern drug development, the precise structural verification of synthetic intermediates is paramount to ensuring the integrity of downstream biological assays. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise structural verification of synthetic intermediates is paramount to ensuring the integrity of downstream biological assays. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (C₁₁H₈BrNO₃) is a highly versatile bifunctional building block. It features a rigid, electron-withdrawing benzoic acid pharmacophore linked to a heteroaromatic isoxazole core, terminating in a reactive electrophilic bromomethyl group.

This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By deconstructing the electronic micro-environments of the compound, we establish a self-validating analytical framework that moves beyond empirical matching to fundamental structural proof.

Structural Anatomy & Chemical Causality

The NMR profile of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is dictated by three distinct electronic domains:

  • The Bromomethyl Group (-CH₂Br): The sp³-hybridized carbon is heavily deshielded by the highly electronegative bromine atom and the adjacent sp²-hybridized carbon (C-5) of the electron-deficient isoxazole ring[1].

  • The Isoxazole Core: The unique π-electron distribution within the N-O containing 3,5-disubstituted heteroaromatic ring results in a highly shielded C-4 position and an unusually upfield aromatic proton[2].

  • The Benzoic Acid Moiety: The para-substitution creates a symmetrical electronic environment, yielding a classic AA'BB' spin system. The strongly electron-withdrawing carboxylic acid group deshields the ortho-protons, anchoring the signals in the downfield aromatic region[3].

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides immediate confirmation of the molecule's functional group integrity. The data summarized in Table 1 reflects the expected chemical shifts based on the inductive and anisotropic effects of the molecular scaffold.

Table 1: ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
~4.75 Singlet (s)2H-CH₂ BrDeshielded by the inductive pull of the Br atom and the adjacent heteroaromatic isoxazole C-5[1].
~7.15 Singlet (s)1HIsoxazole H-4The specific π-electron localization in the isoxazole ring shields this proton relative to typical benzenoid aromatics[2].
~7.98 Doublet (d)2HAr-H (C-3', C-5')Ortho to the isoxazole ring; part of the para-substituted AA'BB' system.
~8.08 Doublet (d)2HAr-H (C-2', C-6')Ortho to the strongly electron-withdrawing -COOH group, resulting in a further downfield shift[3].
~13.15 Broad Singlet (br s)1H-COO-H Highly deshielded acidic proton; broadness is caused by rapid chemical exchange in solution[4].

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR is critical for mapping the quaternary carbons that are invisible in standard ¹H NMR. The isoxazole ring presents a highly diagnostic carbon fingerprint.

Table 2: ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)TypeAssignmentCausality / Rationale
~22.5 CH₂-C H₂BrAliphatic carbon shifted downfield by the heavy-atom effect of bromine[1].
~100.5 CHIsoxazole C-4Highly shielded due to the electron-donating resonance from the adjacent heteroatoms in the ring[2].
~127.5 CHAr-C (C-3', C-5')Aromatic carbons ortho to the isoxazole ring.
~130.2 CHAr-C (C-2', C-6')Aromatic carbons ortho to the carboxylic acid.
~131.5 CqAr-C (C-4')Ipso-carbon attached to the carboxylic acid.
~132.8 CqAr-C (C-1')Ipso-carbon attached to the isoxazole ring.
~162.0 CqIsoxazole C-3Deshielded by direct attachment to the nitrogen atom[2].
~167.0 Cq-C OOHCarbonyl carbon of the carboxylic acid[4].
~169.5 CqIsoxazole C-5Most deshielded carbon due to direct attachment to the highly electronegative oxygen atom[2].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, empirical matching must be replaced with a self-validating experimental design. The following protocol utilizes 2D NMR to mathematically prove molecular connectivity.

Step 1: Sample Preparation & Calibration

  • Action: Weigh 15.0 ± 0.5 mg of the analyte and dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d₆ is strictly required over CDCl₃. It disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimer, ensuring complete solubility and preventing proton exchange that would broaden or obscure the crucial -COOH signal[4].

Step 2: 1D Acquisition (¹H and ¹³C)

  • ¹H NMR: Acquire at 400 MHz using a standard single-pulse sequence (zg30), 16 scans, and a 1.0 s relaxation delay (D1).

  • ¹³C NMR: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30), 1024 scans, and an extended 2.0 s relaxation delay to account for the slower T₁ relaxation times of the quaternary isoxazole and carbonyl carbons.

Step 3: Structural Validation via 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum to map long-range (2- to 3-bond) carbon-proton couplings.

  • Self-Validating Logic: The structure is definitively confirmed when the -CH₂Br proton singlet (~4.75 ppm) exhibits a strong 2-bond cross-peak to the isoxazole C-5 (~169.5 ppm) and a 3-bond cross-peak to the isoxazole C-4 (~100.5 ppm). This connectivity map proves the regiochemistry of the bromomethyl attachment without relying on external reference libraries.

Logical Relationship Diagram

NMR_Shifts cluster_1 1H NMR Assignments Mol 4-[5-(bromomethyl)- 3-isoxazolyl]benzoic acid H1 -CH2Br (~4.7 ppm, s) Mol->H1 Aliphatic H2 Isoxazole H-4 (~7.1 ppm, s) Mol->H2 Heteroaryl H3 Aromatic H (~8.0 ppm, d) Mol->H3 Aryl H4 -COOH (~13.1 ppm, br s) Mol->H4 Acidic

Logical mapping of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid functional groups to 1H NMR shifts.

References

  • ACS Publications. "Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis." Journal of Medicinal Chemistry. URL:[Link]

  • Semantic Scholar. "Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition." URL: [Link]

  • ACS Publications. "Structural Tuning of Vidofludimus for High-Efficacy NR4A Agonism." Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Analysis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, a molecule of interest in synthetic chemistry and drug development. Utilizing fundamental principles of mass spectrometry, this document outlines the expected fragmentation pathways under both positive and negative electrospray ionization (ESI) conditions. The guide is structured to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this compound and its potential metabolites or degradants. Key fragmentation routes, including decarboxylation, halogen loss, and heterocyclic ring cleavage, are discussed in detail. The presence of a bromine atom provides a distinct isotopic signature, which is a critical diagnostic tool for fragment identification. This guide synthesizes theoretical knowledge with practical, field-proven insights into a self-validating analytical approach.

Introduction

The Analyte: 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

The target analyte, 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, is a multi-functionalized organic molecule. Its structure is characterized by three key moieties: a benzoic acid group, a central isoxazole heterocyclic ring, and a reactive bromomethyl substituent. The calculated monoisotopic mass of the neutral molecule (C₁₁H₈⁷⁹BrNO₃) is 280.969 Da. The presence and interplay of these functional groups dictate its chemical reactivity and, consequently, its fragmentation behavior in a mass spectrometer. Understanding this behavior is paramount for its unambiguous identification in complex matrices, for quality control, and for structural elucidation of related compounds in discovery and development pipelines.

The Analytical Approach: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is the ionization technique of choice for this molecule due to its polar nature, conferred by the carboxylic acid group.[1] ESI is a "soft ionization" method that typically preserves the molecular integrity of the analyte, yielding an abundant molecular ion with minimal in-source fragmentation.[2][3] This allows for the selection of the intact molecular ion for subsequent fragmentation experiments. Tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID), is then employed to induce and analyze fragmentation, providing a "molecular fingerprint" that is unique to the analyte's structure.[4]

The Molecular Ion: An Isotopic Signature

A defining characteristic of the mass spectrum of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is the isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4] Consequently, any ion containing the bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with nearly equal intensity. This signature is a powerful diagnostic tool for confirming the presence of bromine in the precursor and fragment ions.

  • Positive Ion Mode (ESI+): The protonated molecular ion, [M+H]⁺, will be observed as a doublet at m/z 281.977 (⁷⁹Br) and m/z 283.975 (⁸¹Br).

  • Negative Ion Mode (ESI-): The deprotonated molecular ion, [M-H]⁻, will be observed as a doublet at m/z 279.961 (⁷⁹Br) and m/z 281.959 (⁸¹Br).

Predicted Fragmentation in Positive Ion Mode (ESI+)

Upon CID of the protonated molecular ion ([M+H]⁺, m/z 281.9/283.9), fragmentation is expected to proceed through several competing pathways driven by the lability of the different functional groups.

Key Fragmentation Pathways (ESI+)
  • Loss of HBr: The bromomethyl group is susceptible to elimination. The loss of a neutral hydrogen bromide molecule (HBr, 79.9 Da) is a highly probable pathway, leading to the formation of a stabilized carbocation at m/z 202.0 . This fragment will no longer exhibit the bromine isotopic pattern.

  • Loss of Water and Carbon Monoxide: Consistent with the fragmentation of aromatic carboxylic acids, an initial loss of water (H₂O, 18.0 Da) from the protonated carboxylic acid can occur, yielding a fragment ion at m/z 264.0/266.0 .[5][6] This is often followed by the loss of carbon monoxide (CO, 28.0 Da) to produce a stable ion at m/z 236.0/238.0 .[7]

  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is inherently weak and a common initiation point for fragmentation.[8] Following protonation, the ring can open and rearrange, leading to the loss of small neutral molecules. A plausible loss is that of CO, cleaving the ring to yield an ion at m/z 254.0/256.0 .

G cluster_path1 Pathway 1: Halogen Loss cluster_path2 Pathway 2: Carboxylic Acid Fragmentation cluster_path3 Pathway 3: Isoxazole Cleavage M_H [M+H]⁺ m/z 282.0/284.0 Frag1 [M+H-HBr]⁺ m/z 202.0 M_H->Frag1 - HBr Frag2a [M+H-H₂O]⁺ m/z 264.0/266.0 M_H->Frag2a - H₂O Frag3 [M+H-CO]⁺ m/z 254.0/256.0 M_H->Frag3 - CO (ring) Frag2b [M+H-H₂O-CO]⁺ m/z 236.0/238.0 Frag2a->Frag2b - CO

Fig 1. Predicted fragmentation pathways in ESI+ mode.
Summary of Predicted Ions (ESI+)
Predicted m/z (⁷⁹Br/⁸¹Br)Neutral LossFormula of LossProposed Fragment Structure
282.0 / 284.0--[M+H]⁺
264.0 / 266.018.0 DaH₂OAcylium ion from carboxylic acid
254.0 / 256.028.0 DaCOProduct of isoxazole ring cleavage
236.0 / 238.046.0 DaH₂O + COProduct of sequential loss from carboxylic acid
202.080.9 DaHBrProduct of HBr elimination

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, the molecule is deprotonated at its most acidic site, the carboxylic acid group. The subsequent fragmentation of the [M-H]⁻ ion is typically less complex than in positive mode and is dominated by a highly characteristic pathway for carboxylic acids.

Key Fragmentation Pathways (ESI-)
  • Decarboxylation (Loss of CO₂): The most favorable and diagnostically significant fragmentation pathway for the deprotonated molecule is the loss of carbon dioxide (CO₂, 44.0 Da).[5] This process, known as decarboxylation, results in a highly abundant fragment ion at m/z 235.9/237.9 . The stability of the resulting carbanion and the neutral CO₂ molecule drives this fragmentation.

  • Loss of Bromine: While less common than decarboxylation, the loss of the bromine atom as a bromide anion (Br⁻) could occur, though this would result in a neutral radical species that is not detected. Alternatively, cleavage of the C-Br bond to lose a bromine radical (Br•) from the [M-H]⁻ ion would produce a radical anion at m/z 200.0 .

G cluster_path_neg1 Pathway 1: Decarboxylation (Dominant) cluster_path_neg2 Pathway 2: Halogen Radical Loss M_H_neg [M-H]⁻ m/z 280.0/282.0 Frag_neg1 [M-H-CO₂]⁻ m/z 236.0/238.0 M_H_neg->Frag_neg1 - CO₂ Frag_neg2 [M-H-Br•]⁻ m/z 200.0 M_H_neg->Frag_neg2 - Br•

Fig 2. Predicted fragmentation pathways in ESI- mode.
Summary of Predicted Ions (ESI-)
Predicted m/z (⁷⁹Br/⁸¹Br)Neutral LossFormula of LossProposed Fragment Structure
280.0 / 282.0--[M-H]⁻
236.0 / 238.044.0 DaCO₂Product of decarboxylation (dominant fragment)
200.079.9 DaBr•Product of bromine radical loss

Experimental Protocol: LC-MS/MS

The following protocol provides a standardized workflow for acquiring high-quality MS/MS data for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a mobile-phase-like solvent (e.g., 50:50 acetonitrile:water).

  • For ESI+, add 0.1% formic acid to the final solution to promote protonation.

  • For ESI-, add 0.1% ammonium hydroxide or 5 mM ammonium acetate to the final solution to promote deprotonation.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI, run in separate positive and negative modes.

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • Drying Gas (N₂): Flow rate of 10 L/min at 325°C.

  • Nebulizer Gas (N₂): 35 psi.

  • MS1 Scan Range: m/z 50 - 500.

Tandem MS (MS/MS)
  • Perform a full scan (MS1) experiment to identify the retention time and m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Create a targeted MS/MS experiment.

  • Precursor Ion Selection: Set the isolation window to select the isotopic cluster of the analyte (e.g., m/z 281.0-285.0 for positive mode).

  • Collision Energy (CID): Apply a stepped collision energy (e.g., 10, 20, 40 eV) or an optimized collision energy to induce fragmentation.

  • Product Ion Scan: Acquire product ion spectra over a range of m/z 50-300.

Conclusion

The mass spectrometric fragmentation of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is dictated by the unique properties of its constituent functional groups. The presence of bromine provides an unmistakable isotopic signature that simplifies the identification of halogen-containing fragments. In positive ion mode, fragmentation is competitive, with characteristic losses of HBr and sequential losses of H₂O and CO. In negative ion mode, the fragmentation is dominated by a clean and highly diagnostic decarboxylation event. The predictive pathways and experimental protocol detailed in this guide serve as a robust framework for the confident identification and structural characterization of this molecule in various research and development settings.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. U.S.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Electrospray Ionization (ESI)
  • Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • Fragment
  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.
  • Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.

Sources

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulation Scientists. Pharmacological Context and Structural Significance 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulation Scientists.

Pharmacological Context and Structural Significance

4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0) serves as a highly versatile bifunctional building block in modern medicinal chemistry. The isoxazole core, coupled with a benzoic acid moiety, constitutes a privileged pharmacophore frequently utilized in the synthesis of selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)[1] and in the development of novel anti-tubercular agents[2].

The spatial orientation of the electrophilic bromomethyl group relative to the hydrogen-bonding carboxylic acid dictates the molecule's reactivity profile during cross-coupling and nucleophilic substitution reactions. Understanding its exact three-dimensional conformation via single-crystal X-ray diffraction (SCXRD) is critical for rational drug design, predicting binding affinities, and ensuring solid-state stability during formulation.

Molecular Geometry and Conformational Dynamics

In the solid state, the molecule exhibits distinct conformational preferences driven by the minimization of steric strain and the maximization of intermolecular interactions.

  • Isoxazole-Phenyl Dihedral Angle: The isoxazole ring and the benzoic acid plane are typically not perfectly coplanar. A dihedral twist (usually between 15° and 35°) is observed to alleviate steric clashes between the ortho-hydrogens of the phenyl ring and the isoxazole substituents.

  • Bromomethyl Flexibility: The −CH2​Br group introduces a high degree of rotational freedom. In crystal lattices, this group often exhibits positional disorder if not stabilized by specific halogen bonding (Br···O or Br···π interactions).

  • Carboxylic Acid Dimerization: The primary driving force for crystal packing is the formation of robust intermolecular hydrogen bonds. The benzoic acid moieties predictably form centrosymmetric dimers via R22​(8) hydrogen-bonding motifs.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallization and diffraction workflows must be treated as self-validating systems. The causality behind each experimental choice is detailed below to guarantee reproducibility.

Step 1: Solvent Selection and Crystal Growth
  • Causality: The choice of solvent must balance compound solubility with the thermodynamic need to promote hydrogen-bonded dimer formation. Highly competitive hydrogen-bonding solvents (like pure methanol or water) can disrupt the R22​(8) motif, leading to polymorphic variability, solvate formation, or poor crystal quality.

  • Protocol:

    • Dissolve 50 mg of high-purity (>99%) 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid in 2 mL of ethyl acetate (EtOAc).

    • Filter the solution through a 0.22 μm PTFE syringe filter into a clean 4-dram vial to remove heterogeneous nucleation sites (e.g., ambient dust).

    • Layer the solution carefully with 4 mL of n-hexane (antisolvent) to create a sharp liquid-liquid interface.

    • Cap loosely and allow vapor diffusion and slow evaporation at 20 °C in a vibration-free environment for 48–72 hours.

  • In-Line Validation: Inspect the resulting crystals under a polarized light microscope. High-quality crystals should exhibit uniform optical extinction when rotated, indicating a single domain without macroscopic twinning.

Step 2: Crystal Mounting and Data Collection
  • Causality: The bromomethyl group is highly susceptible to thermal motion, which smears electron density and artificially inflates atomic displacement parameters (ADPs). Data collection must be performed at cryogenic temperatures to "freeze" this motion and resolve potential structural disorder.

  • Protocol:

    • Select a block-shaped crystal (approx. 0.15 × 0.10 × 0.08 mm).

    • Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and prevent rapid solvent loss.

    • Mount the crystal on a polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation.

  • In-Line Validation: A preliminary unit cell determination must yield an internal merging R -value ( Rint​ ) of < 0.05. Higher values suggest crystal twinning or radiation damage, necessitating the selection of a new crystal before proceeding to full data collection.

Workflow A Compound Synthesis & Purification (>99% Purity) B Solvent Screening (EtOAc / n-Hexane) A->B C Crystal Growth (Vapor Diffusion) B->C D Crystal Mounting (Cryoloop + Paratone Oil) C->D E X-ray Diffraction Data Collection (100 K, Mo/Cu Kα) D->E F Data Reduction & Integration (SAINT / CrysAlisPro) E->F

Crystallization and X-ray diffraction workflow for isoxazole derivatives.

Structural Refinement and Computational Analysis

Following data collection and integration, the phase problem is solved using intrinsic phasing methods (e.g., SHELXT). The structural model is then refined using full-matrix least-squares on F2 (SHELXL).

  • Heavy Atom Refinement: The bromine, oxygen, nitrogen, and carbon atoms are refined anisotropically. The thermal ellipsoids of the bromomethyl group must be carefully monitored; elongated ellipsoids indicate positional disorder, which must be modeled over two discrete sites with fractional occupancies to ensure a chemically sensible geometry.

  • Hydrogen Atom Placement: The carboxylic acid proton is located directly from the difference Fourier map to definitively confirm the hydrogen-bonding network. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Refinement Phase Phase Problem Solution (Intrinsic Phasing) Model Initial Structural Model (Isotropic Atoms) Phase->Model Aniso Anisotropic Refinement (Least-Squares on F²) Model->Aniso HAtoms Hydrogen Atom Placement (Riding Model & Difference Map) Aniso->HAtoms Validation Validation & CIF Generation (checkCIF / PLATON) HAtoms->Validation

Logical progression of crystallographic structural refinement.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, synthesized from empirical data of structurally analogous isoxazole-benzoic acid derivatives.

Crystallographic ParameterRepresentative Value / Description
Chemical Formula C₁₁H₈BrNO₃
Formula Weight 282.09 g/mol
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~3.5 - 4.0 mm⁻¹
Primary Packing Motif R22​(8) Carboxylic Acid Dimers
Final R indices[I > 2σ(I)] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 ~1.05

Conclusion

The rigorous crystallographic profiling of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid provides indispensable atomic-level insights into its conformational stability and intermolecular interaction potential. By strictly adhering to temperature-controlled diffraction protocols and careful anisotropic refinement of the highly flexible bromomethyl moiety, researchers can obtain high-fidelity structural data essential for downstream pharmaceutical development and structure-based drug design.

References

  • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Determining the In Vitro Solubility Profile of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

Abstract Aqueous solubility is a cornerstone of drug discovery, fundamentally influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aqueous solubility is a cornerstone of drug discovery, fundamentally influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive framework for characterizing the in vitro solubility profile of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, a novel small molecule. We will explore the theoretical underpinnings of solubility, detail field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical analysis required to interpret the resulting data. The methodologies described herein are designed to be self-validating and provide drug development professionals with the robust, decision-driving data needed to advance promising candidates.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial hit to clinical success is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, poor aqueous solubility is a primary driver of compound attrition.[3] A compound that cannot adequately dissolve in the gastrointestinal tract will likely exhibit poor absorption and low bioavailability, rendering it ineffective regardless of its potency at the target.[1][4] Therefore, characterizing the solubility profile of a new chemical entity (NCE) like 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is not merely a data collection exercise; it is a critical step in risk mitigation and resource optimization.[2][5]

Early-stage solubility screening helps to:

  • Guide Lead Optimization: Inform medicinal chemists on structure-solubility relationships to guide synthetic modifications.[6]

  • Ensure Data Quality: Prevent misleading results in other in vitro biological assays where low solubility can cause compound precipitation and inaccurate concentration measurements.[3]

  • Inform Formulation Strategy: Provide essential data for developing appropriate dosing vehicles for later-stage in vivo studies.[7]

This guide will treat 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid as a case study, outlining the necessary steps to build a comprehensive understanding of its solubility behavior.

Physicochemical Characterization & Theoretical Framework

Before embarking on experimental measurements, it is crucial to analyze the structure of the compound to predict its behavior.

Compound Structure: 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

Molecular Formula: C11H8BrNO3

Chemical structure of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This is the most significant feature for predicting solubility. As an acidic functional group, its ionization state is highly dependent on pH.[8]

  • Aromatic and Heterocyclic Rings: These nonpolar moieties contribute to the molecule's lipophilicity, which generally counteracts aqueous solubility.[9]

  • Bromomethyl Group (-CH2Br): A reactive group that may impact chemical stability in certain buffer conditions, a factor to monitor during long incubations.

The Importance of pKa

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized.[8][10] For an acidic compound like ours, the Henderson-Hasselbalch equation governs this relationship:

pH = pKa + log([A-]/[HA])

Where [A-] is the ionized (conjugate base) form and [HA] is the non-ionized (acid) form.

  • At pH < pKa: The non-ionized, more lipophilic form dominates. Solubility is expected to be at its lowest (the intrinsic solubility).

  • At pH > pKa: The ionized, more hydrophilic form dominates, leading to a significant increase in aqueous solubility.[11]

The pKa of the carboxylic acid group on the benzoic acid moiety is predicted to be in the range of 4-5, similar to benzoic acid itself (pKa ≈ 4.2).[12] This prediction is crucial because it tells us that the compound's solubility will change dramatically across the physiological pH range of the gastrointestinal tract (pH 1.5 to 8).[11]

Lipophilicity (LogP and LogD)
  • LogP (Partition Coefficient): Measures the lipophilicity of the non-ionized form of the compound. It's the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in water.[10]

  • LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for both ionized and non-ionized species.[13]

For our acidic compound, LogD will be approximately equal to LogP at low pH (pH << pKa) and will decrease as the pH increases and the compound becomes more ionized and water-soluble.[11] Understanding this relationship is vital for predicting membrane permeability and absorption.[9]

Experimental Design: Kinetic vs. Thermodynamic Solubility

Two primary types of in vitro solubility assays are employed in drug discovery, each answering a different question.[14]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly added to an aqueous buffer from a concentrated DMSO stock solution.[6] This mimics the conditions of many high-throughput screening (HTS) biological assays and is used for early-stage compound selection.[3] The results often reflect the solubility of an amorphous, high-energy state and can yield higher values than thermodynamic measurements.[15]

  • Thermodynamic Solubility: Represents the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a buffer at equilibrium.[16][17] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and preformulation development.[3][18]

The overall workflow for characterizing the compound involves a tiered approach, starting with high-throughput kinetic screening and progressing to the more resource-intensive thermodynamic assessment for promising candidates.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase NCE Receive NCE: 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid Kinetic Kinetic Solubility Assay (Turbidimetric Method) NCE->Kinetic HTS High-Throughput Screening (HTS) Kinetic->HTS Is solubility >50 µM? Thermo Thermodynamic Solubility Assay (Shake-Flask Method) HTS->Thermo Promising Candidate pH_Profile Generate pH-Solubility Profile (pH 2.0, 5.0, 7.4) Thermo->pH_Profile pKa pKa & LogD Determination pKa->pH_Profile Formulation Inform In Vivo Formulation Strategy pH_Profile->Formulation Decision Go/No-Go Decision for In Vivo Studies Formulation->Decision G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Quantification A 1. Add excess solid compound to buffer in a glass vial B 2. Ensure visible solid remains A->B C 3. Incubate with shaking (e.g., 24-48h at 25°C) B->C D 4. Check for equilibrium (sample at 24h and 48h) C->D E 5. Centrifuge/Filter to remove solid D->E F 6. Dilute supernatant E->F G 7. Quantify by HPLC-UV F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Alkylation Protocols Using 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid

Introduction and Chemical Profile 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0) is a highly versatile, bifunctional organic building block frequently utilized in the synthesis of novel therapeutics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0) is a highly versatile, bifunctional organic building block frequently utilized in the synthesis of novel therapeutics and agrochemicals. Structurally, it features an isoxazole ring—a prominent pharmacophore known for its metabolic stability and hydrogen-bonding capabilities—flanked by a benzoic acid moiety and an electrophilic bromomethyl group.

This dual functionality presents a unique synthetic opportunity: the bromomethyl group serves as an excellent handle for SN​2 alkylation reactions, while the benzoic acid provides a site for downstream functionalization (e.g., amide coupling) or acts as a direct binding determinant in target proteins. However, deploying a molecule containing both a reactive alkyl halide and a free carboxylic acid requires precise control over reaction conditions to prevent unwanted self-polymerization or esterification.

Mechanistic Insights & Causality

The successful application of this reagent hinges on understanding the electronic environment and the kinetic competition inherent in the system.

  • Electrophilic Activation: The isoxazole ring is an electron-deficient heteroaromatic system. Through strong inductive ( −I ) effects, it withdraws electron density from the adjacent bromomethyl group. This highly polarizes the C−Br bond and stabilizes the SN​2 transition state, making the benzylic-like carbon exceptionally reactive toward nucleophilic attack.

  • The Base-Equivalency Strategy: Because the reagent contains a free carboxylic acid ( pKa​≈4−5 ), any base added to the reaction will first deprotonate the acid before interacting with the target nucleophile (amine, phenol, or thiol). Therefore, the addition of at least 2.0 to 2.5 equivalents of base is non-negotiable . The first equivalent neutralizes the benzoic acid to form a carboxylate anion. Because carboxylates are relatively weak nucleophiles, self-condensation is kinetically disfavored. The remaining base generates the highly reactive target nucleophile (e.g., a phenoxide or thiolate), which rapidly and chemoselectively attacks the bromomethyl carbon. This stoichiometric strategy is a proven method for handling bifunctional bromomethyl carboxylic acids (1[1]).

  • Solvent Selection: Polar aprotic solvents such as DMF or Acetonitrile are chosen deliberately. They efficiently solvate the counter-cations (e.g., K+ , Cs+ ) while leaving the anionic nucleophiles relatively unsolvated and "naked." This drastically increases their nucleophilicity, driving the SN​2 pathway forward efficiently.

G Reagent 4-[5-(bromomethyl)-3-isoxazolyl] benzoic acid Base Addition of Base (>2.0 Equivalents) Reagent->Base Carboxylate Carboxylate Anion (Weak Nucleophile) Base->Carboxylate Deprotonates acid ActiveNuc Activated Nucleophile (Strong Nucleophile) Base->ActiveNuc Deprotonates/Frees Nuc SN2 Chemoselective SN2 Attack at Isoxazolyl-Methyl Carbon Carboxylate->SN2 Remains unreactive SideReaction Self-Polymerization / Esterification Carboxylate->SideReaction Kinetically disfavored Nucleophile Target Nucleophile (Amine, Phenol, Thiol) Nucleophile->Base ActiveNuc->SN2 Rapid SN2 displacement Product Alkylated Benzoic Acid Product SN2->Product Desired Pathway

Figure 1: Chemoselective SN2 alkylation pathway of bifunctional bromomethyl benzoic acids.

Self-Validating Reaction Monitoring

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems:

  • Mass Spectrometry (LC-MS): The starting material possesses a distinctive isotopic signature due to the bromine atom (roughly 1:1 ratio of M and M+2 peaks). The successful completion of the reaction is intrinsically validated by the complete disappearance of this isotopic cluster and the emergence of the debrominated product mass.

  • Phase-Selective Workup: The product contains an intact carboxylic acid. During the aqueous quench at an alkaline pH (>8), the product remains soluble in the aqueous phase as a salt, allowing organic impurities to be washed away. Upon acidification to pH ~3, the neutral, lipophilic product selectively precipitates or partitions into the organic phase. This pH-dependent behavior physically validates that the carboxylic acid moiety was preserved and not erroneously esterified.

Optimization of Reaction Conditions

The following table summarizes the quantitative parameters required to achieve optimal chemoselectivity based on the target nucleophile. These parameters are adapted from established methodologies for related (heteroarylmethyl)benzoic acids (2[2]) and bromomethylbenzoic acid derivatives (3[3]).

Nucleophile TypePreferred BaseBase EquivalentsSolventTemperatureReaction TimeExpected Yield
Phenols (O-alkylation) K2​CO3​ or Cs2​CO3​ 2.5 - 3.0 eqAnhydrous DMF60 - 80 °C4 - 8 hours75 - 90%
Amines (N-alkylation)DIPEA or Et3​N 2.5 - 3.0 eqMeCN or DMFRT to 50 °C2 - 6 hours80 - 95%
Thiols (S-alkylation)NaOH or K2​CO3​ 2.2 - 2.5 eqEtOH or DMFRoom Temp1 - 3 hours85 - 98%

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation of Amines

This protocol is ideal for secondary or primary amines. Mild organic bases are used to prevent degradation of the isoxazole ring.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Add 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq, 1.0 mmol) portion-wise over 5 minutes to prevent localized heating.

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C for sterically hindered amines). Monitor the reaction via LC-MS until the brominated starting material is consumed (typically 2-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove Acetonitrile. Dissolve the crude residue in water (15 mL) and wash with Diethyl Ether (2 x 10 mL) to remove unreacted amine and organic impurities.

  • Isolation: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. The alkylated benzoic acid product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: O-Alkylation of Phenols

Phenols require stronger inorganic bases and higher temperatures to generate the phenoxide and drive the etherification.

  • Preparation: Dissolve the substituted phenol (1.0 eq, 1.0 mmol) in anhydrous DMF (8 mL) under a nitrogen atmosphere.

  • Phenoxide Generation: Add finely powdered Potassium Carbonate ( K2​CO3​ ) (2.5 eq, 2.5 mmol). Stir the suspension at room temperature for 30 minutes. Causality: This pre-incubation ensures complete formation of the highly nucleophilic phenoxide before the electrophile is introduced.

  • Electrophile Addition: Add 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.05 eq, 1.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction to 70 °C and stir for 4-8 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold water (30 mL). Extract the basic aqueous layer with Ethyl Acetate (2 x 15 mL) to remove non-acidic byproducts.

  • Isolation: Acidify the aqueous phase with 1M HCl to pH 2-3. Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol C: S-Alkylation of Thiols

Thiols are exceptionally strong nucleophiles; thus, this reaction proceeds rapidly at room temperature.

  • Preparation: Dissolve the thiol (1.0 eq, 1.0 mmol) in Ethanol or DMF (10 mL).

  • Thiolate Generation: Add K2​CO3​ (2.2 eq, 2.2 mmol) and stir for 15 minutes at room temperature.

  • Electrophile Addition: Add 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq, 1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 1-3 hours. The reaction is typically exothermic and rapid.

  • Isolation: Remove the solvent under reduced pressure. Resuspend the residue in water, acidify to pH 3 with dilute HCl, and filter the resulting thioether product. Recrystallize from ethanol/water if necessary.

References

  • Title: Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)
  • Title: (Heteroarylmethyl)
  • Source: PubMed Central (PMC)

Sources

Application

Application Note: 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid in Advanced Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, particularly within the realms of Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs), the selection of linker and scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, particularly within the realms of Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs), the selection of linker and scaffold architectures dictates the pharmacokinetic and pharmacodynamic success of a candidate. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS: 1199773-70-0) [1] has emerged as a highly versatile, bifunctional building block.

This molecule offers two orthogonal reactive handles: a carboxylic acid for amide coupling and a highly electrophilic bromomethyl group for nucleophilic substitution (SN2). Beyond its synthetic utility, the rigid isoxazole-benzoic acid core serves as a superior bioisostere. It restricts conformational entropy—a critical factor in stabilizing the ternary complexes required for targeted protein degradation—while providing a lower cLogP and improved aqueous solubility compared to purely carbocyclic biphenyl scaffolds[2].

Structural & Mechanistic Profiling

The architectural design of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid provides distinct biophysical and synthetic advantages:

  • Conformational Rigidity: Unlike flexible PEG or alkyl chains, the isoxazole-phenyl axis projects functional groups at a predictable, rigid angle. This reduces the entropic penalty upon target binding, a strategy frequently utilized in the structural tuning of high-efficacy agonists[3].

  • Metabolic Stability & Bioisosterism: The isoxazole ring is a proven bioisostere for amides and esters, resisting enzymatic cleavage by amidases while maintaining hydrogen-bond acceptor capabilities via its nitrogen and oxygen atoms[4].

  • Orthogonal Reactivity: The spatial and electronic separation of the -COOH and -CH2Br groups allows for chemoselective sequential functionalization without the need for complex protecting group strategies. Bromomethyl isoxazoles are highly effective electrophiles, frequently utilized in the synthesis of both covalent and non-covalent inhibitors, such as CRM1 antagonists[5].

PROTAC_Mechanism POI Target Protein (POI) Warhead Target Ligand POI->Warhead Non-covalent Binding Linker Rigid Isoxazole-Benzoic Acid Linker (Restricts Conformational Entropy) Warhead->Linker Amide Bond (Stable) E3Ligand E3 Ligase Ligand Linker->E3Ligand SN2 Linkage (Thioether/Amine) E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruits Ub Ubiquitination & Degradation E3->Ub Transfers Ubiquitin Ub->POI Degrades

Mechanism of action for PROTACs utilizing the rigid isoxazole-benzoic acid linker scaffold.

Orthogonal Functionalization Workflows

The true power of this building block lies in its chemoselectivity. By carefully controlling the base and solvent environment, chemists can dictate which terminus reacts first.

  • Pathway A (Amide First): Utilizing a non-nucleophilic, sterically hindered base (like DIPEA) with a coupling reagent (HATU) allows the carboxylic acid to form an amide while leaving the highly reactive bromomethyl group untouched.

  • Pathway B (SN2 First): Utilizing a heterogeneous, weak base (like K2CO3) in a polar aprotic solvent (MeCN) allows a nucleophile (amine or thiol) to displace the bromide via SN2, leaving the carboxylic acid intact for subsequent coupling[5].

OrthogonalReactivity Start 4-[5-(bromomethyl)-3-isoxazolyl] benzoic acid PathA Pathway A: Amide Coupling (HATU, DIPEA) Start->PathA R-NH2 PathB Pathway B: SN2 Alkylation (K2CO3, MeCN) Start->PathB R'-SH / R'-NH2 IntA Amide Intermediate (Retains -CH2Br) PathA->IntA IntB Substituted Acid (Retains -COOH) PathB->IntB Final Bifunctional Target (PROTAC / Inhibitor) IntA->Final SN2 Alkylation IntB->Final Amide Coupling

Orthogonal synthetic pathways for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid functionalization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis.

Protocol 1: Chemoselective Amide Coupling (Preserving the Bromomethyl Group)

Objective: Conjugate a primary amine to the benzoic acid moiety without triggering premature SN2 displacement of the bromide.

  • Preparation: Dissolve 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C.

  • Activation: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: HATU is selected for its rapid kinetic profile, minimizing the time the molecule spends in a basic environment. DIPEA is strictly chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competitive nucleophile against the bromomethyl group.

  • Coupling: Add the target primary amine (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (LC-MS): The isotopic signature of bromine (79Br and 81Br in a ~1:1 ratio) creates a built-in diagnostic tool. In LC-MS, the successful amide intermediate will display a distinct M/M+2 doublet separated by 2 Da. If this doublet is missing, the bromide has been undesirably displaced.

Protocol 2: Nucleophilic Substitution (SN2) of the Bromomethyl Group

Objective: Displace the bromide with a secondary amine or thiol nucleophile to build the second half of the bifunctional linker.

  • Preparation: Dissolve the amide intermediate from Protocol 1 (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Reagent Addition: Add the secondary amine (1.2 eq) and anhydrous K2CO3 (2.0 eq).

    • Causality: MeCN is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating nucleophilic anions. K2CO3 acts as a heterogeneous acid scavenger, neutralizing the generated HBr without causing competitive elimination (E2) side reactions[5].

  • Reaction: Heat the mixture to 60 °C for 4 hours under an inert atmosphere.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The successful displacement of the bromide is definitively proven by the collapse of the M/M+2 isotopic doublet into a single[M+H]+ peak corresponding to the target mass. This provides immediate proof of reaction success prior to NMR characterization.

Quantitative Data Summaries

To facilitate experimental planning, the expected reaction metrics for the orthogonal functionalization of this building block are summarized below:

Reaction TypeReagents & CatalystSolventTempTimeTypical YieldPrimary Validation Metric (LC-MS)
Amide Coupling HATU, DIPEA, 1° AmineDMF0 °C to RT2 h75–90%Retention of Br isotopic doublet (M, M+2)
SN2 Alkylation K2CO3, 2° AmineMeCN60 °C4 h65–85%Loss of Br doublet; appearance of [M+H]+
Thioether Formation Cs2CO3, ThiolDMFRT1 h80–95%Loss of Br doublet; appearance of [M+H]+
Esterification EDC·HCl, DMAP, AlcoholDCMRT12 h70–85%Retention of Br isotopic doublet (M, M+2)

References

  • AA Blocks. "Product Index: 1199773-70-0. 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid." Available at:[Link]

  • ACS Publications. "Structure-Guided Design of the First Noncovalent Small-Molecule Inhibitor of CRM1." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Structural Tuning of Vidofludimus for High-Efficacy NR4A Agonism." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: Heterobifunctional Bioconjugation via 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid

Introduction & Mechanistic Rationale In the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and engineered protein scaffolds, the stability of the linker is paramount to preventing p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and engineered protein scaffolds, the stability of the linker is paramount to preventing premature payload release and systemic toxicity. While maleimide-thiol chemistry remains the industry standard, its susceptibility to retro-Michael addition in plasma has driven the search for more stable alternatives [1].

4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid serves as a highly efficient heterobifunctional crosslinker. It features two orthogonal reactive sites:

  • A Bromomethyl Group: Acts as a highly reactive electrophile for site-specific SN​2 alkylation of free cysteine thiols, forming an irreversible and highly stable thioether bond [1, 2]. The adjacent isoxazole ring electronically tunes the benzylic carbon, enhancing its reactivity toward nucleophiles while maintaining structural rigidity.

  • A Benzoic Acid Moiety: Provides a terminal carboxylate that can be subsequently activated (e.g., via EDC/NHS chemistry) to form amide bonds with primary amines on payloads, fluorophores, or secondary protein structures [3].

This application note details a two-stage protocol for utilizing this reagent to achieve stable, site-specific protein conjugation.

Experimental Workflow & Pathway Visualization

The conjugation strategy relies on the orthogonal reactivity of the linker. The protein is first reduced to expose free thiols, which are then alkylated by the bromomethyl group. Subsequently, the benzoic acid tail is activated to conjugate an amine-bearing payload.

Bioconjugation_Workflow A Native Protein (Disulfide Bonds) B Mild Reduction (TCEP) A->B pH 7.2 C Free Cysteine Thiols B->C D Bromomethyl Alkylation C->D pH 7.5-8.0 SN2 Substitution E Thioether Intermediate (Carboxyl Exposed) D->E Irreversible F EDC/NHS Activation E->F pH 5.5-6.0 G Amine Payload Coupling F->G pH 7.5-8.0 Amide Bond H Final Stable Conjugate G->H

Figure 1: Two-stage heterobifunctional conjugation workflow utilizing 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

Quantitative Reaction Parameters

To ensure optimal chemoselectivity and yield, the reaction conditions must be strictly controlled. The following table summarizes the operational parameters for bromomethyl-based alkylation compared to traditional maleimide chemistry [1, 4].

ParameterBromomethyl Alkylation ( SN​2 )Traditional Maleimide (Michael Addition)Mechanistic Implication
Optimal pH Range 7.5 – 8.56.5 – 7.5Higher pH increases the concentration of the highly nucleophilic thiolate anion ( S− ) required for efficient SN​2 attack on the bromomethyl group.
Bond Formed ThioetherThiosuccinimideThioethers are structurally linear and highly stable.
Plasma Stability Excellent (Irreversible)Moderate (Reversible)Bromomethyl conjugates do not undergo retro-Michael exchange with serum albumin thiols in vivo [1].
Amine Cross-Reactivity Low at pH < 8.5Low at pH < 7.5Careful pH control prevents the bromomethyl group from alkylating lysine residues.

Step-by-Step Conjugation Protocols

Protocol A: Site-Specific Cysteine Alkylation (Thioether Formation)

This protocol describes the attachment of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid to a protein via reduced cysteine residues.

Materials Required:

  • Target Protein (containing reducible disulfides or engineered free cysteines)

  • 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (dissolved in anhydrous DMSO to 10 mM)

  • TCEP·HCl (Tris(2-carboxyethyl)phosphine)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8. (Expert Insight: EDTA is critical to chelate trace heavy metals that catalyze the re-oxidation of free thiols).

Methodology:

  • Protein Preparation: Dilute the target protein to a concentration of 2–5 mg/mL in the Conjugation Buffer.

  • Disulfide Reduction: Add a 5 to 10-fold molar excess of TCEP to the protein solution. Incubate at 37°C for 90 minutes.

    • Causality: TCEP is utilized instead of DTT or β -mercaptoethanol because it does not contain a thiol group. Therefore, it will not compete with the protein thiols for the bromomethyl reagent, eliminating the need for a desalting step prior to conjugation [2].

  • Alkylation: Add a 10 to 20-fold molar excess of the bromomethyl reagent (from the DMSO stock) to the reduced protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Mix gently and incubate the reaction in the dark at room temperature (20–25°C) for 2 to 4 hours.

    • Causality: The SN​2 reaction is slightly slower than a maleimide Michael addition; sufficient time must be allowed for complete conversion.

  • Purification: Remove excess unreacted bromomethyl reagent and TCEP using a size-exclusion chromatography (SEC) column or centrifugal ultrafiltration (e.g., Amicon® Ultra) pre-equilibrated with a buffer suitable for the next step (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Validation: Quantify the conjugation efficiency by performing an Ellman’s Assay (DTNB) to confirm the depletion of free thiols.

Protocol B: Payload Attachment via Carboxylic Acid Activation

Once the linker is securely anchored to the protein via the thioether bond, the exposed benzoic acid moiety must be activated to conjugate an amine-bearing payload (e.g., a fluorophore or small molecule drug).

Materials Required:

  • Protein-Linker conjugate (from Protocol A, in MES buffer pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-bearing payload

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

Methodology:

  • Carboxylate Activation: To the protein-linker conjugate in Reaction Buffer (pH 6.0), add a 100-fold molar excess of EDC and a 200-fold molar excess of Sulfo-NHS.

    • Causality: EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate. Sulfo-NHS immediately reacts with this intermediate to form a stable, amine-reactive Sulfo-NHS ester. The acidic pH (6.0) is optimal for EDC activation and prevents rapid hydrolysis of the ester [3].

  • Incubation: Incubate at room temperature for 15 minutes.

  • Quenching/Desalting (Critical Step): Rapidly desalt the activated protein into the Coupling Buffer (pH 7.5) using a spin column to remove excess EDC. Failure to remove EDC will cause the amine payload to cross-link with itself or other carboxylates on the protein.

  • Amine Coupling: Immediately add a 10 to 50-fold molar excess of the amine-bearing payload to the activated protein.

    • Causality: The pH is shifted to 7.5 to ensure the primary amines on the payload are unprotonated and highly nucleophilic, facilitating rapid amide bond formation with the Sulfo-NHS ester.

  • Incubation: Incubate at room temperature for 2 hours.

  • Final Purification: Purify the final conjugate via SEC or dialysis to remove unbound payload.

References

  • Digital CSIC. "Bioconjugation through Mesitylene Thiol Alkylation". Consejo Superior de Investigaciones Científicas. Available at:[Link]

  • PubMed Central (NIH). "Site-selective installation of an electrophilic handle on proteins for bioconjugation". National Library of Medicine. Available at:[Link]

  • Royal Society of Chemistry. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates". Chemical Science. Available at:[Link]

Application

Application Notes &amp; Protocols: 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid in Peptidomimetic Synthesis

Introduction: The Strategic Role of the Isoxazole Scaffold in Peptidomimetic Design Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Isoxazole Scaffold in Peptidomimetic Design

Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in this field is the replacement of the labile amide bond with a stable, bioisosteric scaffold. The 3,5-disubstituted isoxazole ring has emerged as a particularly effective and versatile amide bond surrogate.[1][2] Its rigid, planar structure can effectively project pharmacophoric groups in a defined spatial orientation, mimicking the geometry of a trans-peptide bond.[3] Furthermore, the isoxazole core is metabolically robust and can participate in favorable hydrogen bonding interactions, contributing to target affinity.[4][5]

The bifunctional reagent, 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid , is a uniquely valuable building block for constructing sophisticated peptidomimetic architectures. It provides two orthogonal points for chemical modification:

  • The Bromomethyl Group: A reactive electrophile at the 5-position, ideal for selective alkylation of nucleophiles such as the N-terminus of an amino acid or peptide.[6]

  • The Benzoic Acid Group: A carboxylic acid at the 3-position (via the phenyl linker), which can be activated to form a stable amide bond with a free amine, mimicking a native peptide linkage.[7][8][9]

This dual functionality allows for the sequential and controlled assembly of peptide fragments onto a conformationally constraining, non-peptidic core, enabling the creation of novel structures with enhanced drug-like properties. This guide provides a comprehensive overview and detailed protocols for leveraging this powerful building block in peptidomimetic synthesis.

Scientific Principle: A Bifunctional Linker for Sequential Peptide Elongation

The core utility of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid lies in its ability to act as a central scaffold onto which two different peptide fragments or amino acids can be converged. The synthetic strategy is typically a two-stage process that leverages the differential reactivity of the bromomethyl and carboxylic acid functional groups.

  • Stage 1: N-Alkylation via the Bromomethyl Group. The synthesis commences with the selective alkylation of the N-terminal amine of a protected amino acid or peptide with the bromomethyl group of the isoxazole scaffold. This reaction forms a stable, non-hydrolyzable C-N bond. The choice of a mild, non-nucleophilic base is critical to prevent side reactions and racemization.[10][11]

  • Stage 2: Amide Bond Formation via the Carboxylic Acid. Following the N-alkylation, the carboxylic acid on the phenyl ring is activated using standard peptide coupling reagents.[12][13] This activated intermediate then reacts with the N-terminus of a second amino acid or peptide to form a conventional amide bond.

This sequential approach allows for the precise and ordered construction of the target peptidomimetic. The isoxazole ring, locked between the two peptide fragments, enforces a specific conformational bias that is crucial for biological activity.

Workflow for Peptidomimetic Synthesis

The following diagram illustrates the logical flow of the two-stage synthetic strategy.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Amide Coupling A 4-[5-(bromomethyl)-3-isoxazolyl] benzoic acid C N-Alkylated Isoxazole Intermediate A->C B Amino Acid/Peptide 1 (e.g., H-Gly-OMe) B->C D Amino Acid/Peptide 2 (e.g., H-Phe-OtBu) E Final Peptidomimetic C->E Reagents1 DIPEA, DMF Reagents1->C D->E Reagents2 HATU, DIPEA, DMF Reagents2->E

Caption: Synthetic workflow for building a peptidomimetic using the bifunctional isoxazole scaffold.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a representative synthesis.

Protocol 1: N-Alkylation of an Amino Acid Ester with 4-[5-(bromomethyl)-3-isoxazolyl]benzoic Acid

This protocol details the reaction of the isoxazole building block with a model amino acid, Glycine methyl ester hydrochloride.

Materials:

  • 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Amino Acid: In a separate vial, dissolve Glycine methyl ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Base Addition: To the flask containing the isoxazole, add DIPEA (2.5 eq) dropwise while stirring. The base is crucial to neutralize the hydrochloride salt of the amino ester and to scavenge the HBr generated during the alkylation.

  • Combining Reagents: Add the dissolved amino acid solution to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This removes DMF and unreacted starting materials.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-((3-(4-carboxyphenyl)isoxazol-5-yl)methylamino)acetate.

Expert Insight: The use of DIPEA is critical. It is a sterically hindered, non-nucleophilic base that effectively deprotonates the amine without competing with it as a nucleophile for the bromomethyl group.[14] An excess is used to ensure complete neutralization and to drive the reaction forward.

Protocol 2: Amide Coupling to Form the Final Peptidomimetic

This protocol describes the coupling of the N-alkylated intermediate with a second amino acid, Phenylalanine tert-butyl ester hydrochloride.

Materials:

  • Crude product from Protocol 1

  • Phenylalanine tert-butyl ester hydrochloride (H-Phe-OtBu·HCl)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (as in Protocol 1)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude N-alkylated intermediate from Protocol 1 (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Addition of Reagents: To this solution, add H-Phe-OtBu·HCl (1.2 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add DIPEA (3.0 eq) dropwise. The excess base is required to neutralize the hydrochloride salt and facilitate the amide coupling reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the consumption of the starting material by TLC.

  • Workup: Perform an aqueous workup as described in Protocol 1 (dilution with EtOAc, washing with water, NaHCO₃, and brine).

  • Purification: Concentrate the dried organic layer. The crude product should be purified by silica gel column chromatography to yield the pure, protected peptidomimetic.

Expert Insight: HATU is a highly efficient coupling reagent that minimizes racemization, a common side reaction in peptide synthesis.[5][15] It rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the second amino acid.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and verify the successful formation of both the C-N and amide bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the synthesis of a model dipeptide mimetic. Yields are representative and may vary based on the specific amino acids used.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 N-AlkylationDIPEADMF254-1275-90
2 Amide CouplingHATU, DIPEADMF0 to 252-670-85

Troubleshooting and Advanced Applications

  • Low N-Alkylation Yield: If the N-alkylation step is sluggish, the addition of a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via an in situ Finkelstein reaction, converting the more reactive bromo- species to an iodo- species.

  • Side Reactions: During amide coupling, ensure that the reaction is not overheated, as this can increase the risk of racemization. Using modern coupling reagents like HATU or COMU is highly recommended.

  • Solid-Phase Synthesis: For the construction of more complex peptidomimetics, this bifunctional linker can be adapted for solid-phase peptide synthesis (SPPS).[16][17] The carboxylic acid can be anchored to a resin (e.g., Wang or Rink Amide resin), followed by N-terminal deprotection and alkylation with the bromomethyl isoxazole reagent in solution, and subsequent elongation on the solid support.

By providing a rigid, stable core with orthogonal handles for chemical elaboration, 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid serves as a powerful tool for the rational design and synthesis of novel peptidomimetics, enabling researchers to explore new chemical space in the quest for next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.
  • Chemistry LibreTexts. (2023, May 18). 26.7 Peptide Synthesis. Retrieved April 4, 2026, from [Link]

  • VUB ORGC. (2019, April 26). A New Wave of Amide Bond Formations for Peptide Synthesis. Retrieved April 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved April 4, 2026, from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2006). Emerging methods in amide- and peptide-bond formation. PubMed. Retrieved April 4, 2026, from [Link]

  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Retrieved April 4, 2026, from [Link]

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. Retrieved April 4, 2026, from [Link]

  • Girish, Y. R., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. Retrieved April 4, 2026, from [Link]

  • Basso, A., et al. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters. Retrieved April 4, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved April 4, 2026, from [Link]

  • Cativiela, C., et al. (2011). Development of isoxazoline-containing peptidomimetics as dual αvβ3 and α5β1 integrin ligands. PubMed. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Retrieved April 4, 2026, from [Link]

  • American Chemical Society. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Retrieved April 4, 2026, from [Link]

  • MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Retrieved April 4, 2026, from [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Retrieved April 4, 2026, from [Link]

  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved April 4, 2026, from [Link]

  • Arkivoc. (n.d.). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. PMC. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Retrieved April 4, 2026, from [Link]

  • Demmer, O., et al. (2008). Introduction of functional groups into peptides via N-alkylation. PubMed. Retrieved April 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. PMC. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (n.d.). Introduction of Functional Groups into Peptides via N -Alkylation. Retrieved April 4, 2026, from [Link]

  • Google Patents. (n.d.). Peptidomimetic agents, synthesis and uses thereof.
  • Royal Society of Chemistry. (n.d.). 1,2,3-Triazoles as peptide bond isosteres: synthesis and biological evaluation of cyclotetrapeptide mimics. Organic & Biomolecular Chemistry. Retrieved April 4, 2026, from [Link]

  • PubMed. (n.d.). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved April 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid . Due to its bifunctional nature—housing both a highly electrophilic bromomethyl group and a potentially nucleophilic carboxylic acid—this building block requires precise handling to prevent rapid degradation.

Mechanistic Causality: Why Does Hydrolysis Occur?

The instability of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is driven by the synergistic electronic effects of its functional groups:

  • Electrophilic Activation: The isoxazole ring is a strongly electron-withdrawing heteroaromatic system. It activates the adjacent 5-methyl position toward nucleophilic substitution ( SN​2 ) by stabilizing the transition state, much like a benzylic or allylic halide. Water readily acts as a nucleophile, displacing the bromide to form a hydroxymethyl derivative1[1].

  • Intramolecular/Intermolecular Competition: The benzoic acid moiety possesses an acidic proton ( pKa​≈4.0 ). Under neutral or basic conditions, it deprotonates to form a carboxylate anion. This carboxylate is a strong nucleophile that can attack the bromomethyl group of adjacent molecules, leading to rapid intermolecular esterification (oligomerization).

  • Hydrolytic Vulnerability: The presence of water during reactions or aqueous workups is the primary driver of benzylic bromide hydrolysis, necessitating strict anhydrous techniques and controlled pH environments2[3].

Degradation Pathways & Prevention Strategy

G SM 4-[5-(bromomethyl)-3-isoxazolyl] benzoic acid H2O H2O / OH- Attack (Hydrolysis) SM->H2O Moisture / Aqueous Base Base (Deprotonation) pH > 4 SM->Base Basic Conditions Prevention Anhydrous Conditions & Acidic Workup (pH < 3) SM->Prevention Best Practice HydroProduct 4-[5-(hydroxymethyl)-3-isoxazolyl] benzoic acid H2O->HydroProduct SN2 Displacement Oligomer Intermolecular Esterification (Oligomerization) Base->Oligomer Carboxylate Nucleophile Preserved Intact Bromomethyl Group (Target Preserved) Prevention->Preserved Stable

Degradation pathways of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid and prevention strategies.

Quantitative Stability Profile

Understanding the half-life of the bromomethyl group under varying conditions is critical for experimental design. The following table summarizes the stability profile based on the reactivity of analogous activated benzylic bromides 4[4].

Environmental ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Aqueous Base (pH > 8)25 °C< 15 minutes4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid
Aqueous Neutral (pH 7)25 °C~ 2–4 hoursHydroxymethyl derivative & Oligomers
Aqueous Acidic (pH 2–3)0–4 °C> 24 hoursHydroxymethyl derivative
Anhydrous (Storage)-20 °C (Ar atm)> 12 monthsNone (Stable)

Troubleshooting & FAQs

Q: My compound is degrading into a white, insoluble paste during storage. What is happening? A: This is a classic sign of intermolecular oligomerization. Trace moisture or slightly basic impurities cause the carboxylic acid to deprotonate. The resulting carboxylate attacks the highly reactive bromomethyl group of a neighboring molecule, forming an insoluble polyester-like matrix. Solution: Store the compound in a tightly sealed amber vial at -20 °C under an inert atmosphere (Argon or Nitrogen) 5[5].

Q: My yield drops significantly after aqueous workup. How can I prevent this? A: The bromomethyl group undergoes rapid hydrolysis in water, which is accelerated by the electron-withdrawing isoxazole ring. If you must perform an aqueous workup, you must suppress the nucleophilicity of water and prevent carboxylate formation. Solution: Use the Self-Validating Acidic Workup Protocol detailed below, ensuring the pH remains below 3 and the temperature is strictly maintained at 0–4 °C.

Q: Can I use amine bases (e.g., TEA, DIPEA) in my reaction? A: No. Aliphatic amines are strong nucleophiles and will rapidly displace the primary bromide before acting as a base. If your reaction requires a base (e.g., for amide coupling at the carboxylic acid), you must either use a sterically hindered, non-nucleophilic base (like 2,6-lutidine) or, preferably, protect the bromomethyl group prior to the reaction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to confirm success at each critical step.

Protocol A: Anhydrous Reaction Setup

Objective: Prevent moisture-induced hydrolysis during synthetic transformations.

  • Glassware Preparation: Flame-dry all glassware under a vacuum (< 0.1 Torr) and backfill with high-purity Argon.

    • Validation: Glassware should be cool to the touch before proceeding; a static vacuum must hold for at least 5 minutes without the pressure dropping.

  • Solvent Selection: Use strictly anhydrous, amine-free solvents (e.g., dry DCM or THF passed through activated alumina columns).

    • Validation: Karl Fischer titration of the solvent must read < 10 ppm water.

  • Reagent Addition: Dissolve 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid in the anhydrous solvent and transfer via a gas-tight syringe.

Protocol B: Acidic Non-Aqueous Workup

Objective: Isolate the product while preventing carboxylate oligomerization and aqueous hydrolysis.

  • Thermal Quenching: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Validation: Internal thermometer must read ≤ 2 °C before proceeding.

  • Acidification: Slowly add cold (4 °C) 1M HCl until the aqueous phase reaches pH 2-3.

    • Validation: Spot the aqueous layer on pH paper; it must instantly turn red/orange (pH < 3). This ensures the benzoic acid is fully protonated.

  • Rapid Extraction: Extract immediately with cold ethyl acetate or DCM. Do not let the biphasic mixture sit.

    • Validation: Perform a rapid TLC (Hexanes/EtOAc) of the aqueous layer; the absence of UV-active spots confirms complete extraction.

  • Drying: Dry the organic layer over anhydrous MgSO4​ (avoid Na2​SO4​ as it is less effective at capturing trace water quickly).

    • Validation: The organic layer must transition from cloudy to completely transparent.

  • Concentration: Filter and concentrate under reduced pressure.

    • Validation: The water bath temperature on the rotary evaporator must not exceed 25 °C to prevent thermal degradation 2[3].

References

  • Title: How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)
  • Title: Synthesis of 5-(Fluoroalkyl)
  • Title: Stability of 2-(Bromomethyl)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Optimization

optimizing temperature conditions for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid , a critical building block for peptidomimetics and anti-inflammatory agents.

The synthesis of this compound generally relies on one of two primary pathways: the [3+2] 1,3-dipolar cycloaddition of a nitrile oxide with propargyl bromide, or the radical bromination of a 5-methylisoxazole precursor. Both pathways are highly sensitive to thermal conditions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yield, regioselective outcomes.

Section 1: Troubleshooting & FAQs (Thermal Optimization)

Q1: During the 1,3-dipolar cycloaddition with propargyl bromide, my yield is low, and LCMS indicates a significant amount of a dimerized byproduct. How should I adjust the temperature? A: The byproduct you are observing is likely a furoxan (1,2,5-oxadiazole 2-oxide), which forms via the self-dimerization of the highly reactive nitrile oxide intermediate[1].

  • The Causality: Nitrile oxides are transient species. The activation energy for their self-dimerization is relatively low. While cyclic dipolarophiles often require elevated temperatures (up to 85 °C) to overcome steric hindrance, acyclic dipolarophiles like propargyl bromide are highly reactive and proceed efficiently at room temperature (20–25 °C)[2].

  • The Fix: Lower your reaction temperature to 20–25 °C. Furthermore, control the steady-state concentration of the nitrile oxide by adding the base (e.g., NaHCO3​ or Et3​N ) dropwise over 1–2 hours. This kinetic control favors the bimolecular cycloaddition over thermal dimerization.

Q2: I am using the radical bromination route (NBS/AIBN) on 4-(5-methyl-3-isoxazolyl)benzoic acid. The reaction stalls at 60 °C but yields dibrominated impurities at 95 °C. What is the optimal thermal window? A: Radical bromination of the 5-methyl group requires precise thermal initiation to balance radical generation with product stability[3].

  • The Causality: The radical initiator, AIBN, relies on thermal homolytic cleavage. At 60 °C, its half-life is roughly 10 hours, meaning radical generation is too slow to sustain the chain reaction, causing the reaction to stall. Conversely, temperatures above 90 °C accelerate the kinetics of secondary hydrogen abstraction, leading to dibromination, and can cause thermal degradation of the acid-sensitive isoxazole ring.

  • The Fix: Maintain a strict thermal window of 75–80 °C . We recommend using trifluorotoluene ( PhCF3​ ) or carbon tetrachloride ( CCl4​ ) at reflux. To create a self-validating system, monitor the reaction via HPLC every 30 minutes after reaching 75 °C, and quench the reaction immediately with cold saturated NaHCO3​ once the mono-brominated species reaches maximum concentration.

Q3: How do I safely manage the temperature during the oxidation of 4-carboxybenzaldoxime to the hydroximoyl chloride precursor? A: The chlorination of aldoximes using N-Chlorosuccinimide (NCS) in DMF is notoriously exothermic and exhibits a dangerous induction period[4].

  • The Causality: The reaction requires a catalytic amount of HCl to initiate. If the entire batch of NCS is added at room temperature without initiation, the reagents will accumulate. Once the reaction initiates, the sudden release of heat can cause the temperature to spike uncontrollably, leading to precursor degradation.

  • The Fix: Add 10% of the NCS at room temperature and wait for a slight temperature rise (indicating initiation). Once initiated, cool the vessel to 15–20 °C using a water bath, and add the remaining NCS in small portions, ensuring the internal temperature never exceeds 30 °C.

Section 2: Quantitative Thermal Data Summary

The following table summarizes the causal relationship between temperature, yield, and byproduct formation across both synthetic routes.

Synthesis RouteReagents / SolventTemp RangeTarget YieldMajor ByproductCausality & Kinetic Observation
Cycloaddition Hydroximoyl chloride, Propargyl Br, Et3​N 20–25 °C85–92%TraceOptimal kinetic window for acyclic dipolarophiles[2].
Cycloaddition Hydroximoyl chloride, Propargyl Br, Et3​N 60–80 °C< 40%Furoxan DimerThermal energy overcomes dimerization activation barrier[1].
Radical Bromination 5-Methyl precursor, NBS, AIBN, PhCF3​ 60–65 °C< 20%Unreacted SMInsufficient thermal energy for AIBN homolytic cleavage.
Radical Bromination 5-Methyl precursor, NBS, AIBN, PhCF3​ 75–80 °C70–75%Trace DibromideOptimal steady-state radical propagation[3].
Radical Bromination 5-Methyl precursor, NBS, AIBN, PhCF3​ > 90 °C< 45%Dibromide / DegradationAccelerated secondary abstraction; ring instability[3].

Section 3: Mechanistic Workflows & Visualizations

Pathway A: 1,3-Dipolar Cycloaddition Workflow

The diagram below illustrates the critical temperature divergence point during the in situ generation of the nitrile oxide.

G Oxime 4-Carboxybenzaldehyde Oxime NCS NCS Chlorination (T < 30°C) Oxime->NCS Hydrox Hydroximoyl Chloride NCS->Hydrox Base Base Addition (In situ generation) Hydrox->Base NitrileOx Nitrile Oxide Intermediate Base->NitrileOx TempOpt Temperature Control NitrileOx->TempOpt Propargyl + Propargyl Bromide (Dipolarophile) Propargyl->TempOpt Target 4-[5-(Bromomethyl)-3-isoxazolyl] benzoic acid TempOpt->Target 20-25°C (Kinetic Control) Dimer Furoxan Dimer (Byproduct) TempOpt->Dimer >60°C (Thermal Dimerization)

Fig 1: Temperature-dependent mechanistic pathway of 1,3-dipolar cycloaddition.

Pathway B: Radical Bromination Workflow

This diagram highlights the narrow thermal window required for successful radical propagation without degrading the isoxazole ring.

G Precursor 4-(5-Methyl-3-isoxazolyl) benzoic acid Initiation Thermal Initiation (75-85°C) Precursor->Initiation Reagents NBS + AIBN (in PhCF3) Reagents->Initiation Radical Bromine Radical Formation Initiation->Radical Target Target Compound (Mono-brominated) Radical->Target Optimal Temp (75-80°C) OverBrom Dibrominated Byproduct Radical->OverBrom Prolonged Heat or Excess NBS Degradation Ring Degradation Radical->Degradation T > 90°C

Fig 2: Radical bromination workflow highlighting thermal control points.

Section 4: Validated Experimental Protocols

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition (Recommended for High Regioselectivity)

Self-Validating Checkpoint: The reaction mixture should remain pale yellow. A shift to deep orange/red indicates excessive nitrile oxide dimerization.

  • Chlorination: Dissolve 4-carboxybenzaldehyde oxime (1.0 eq) in anhydrous DMF (0.5 M). Add 10% of N-chlorosuccinimide (NCS, total 1.05 eq). Stir at room temperature until a slight exotherm is noted (approx. 5–10 mins)[4].

  • Thermal Control: Submerge the flask in a 15 °C water bath. Add the remaining NCS in 4 portions over 30 minutes, ensuring the internal temperature remains strictly below 30 °C. Stir for 1 hour.

  • Cycloaddition: Add propargyl bromide (1.5 eq, 80% in toluene) to the mixture[1].

  • Base Addition: Dissolve Et3​N (1.2 eq) in DMF and add dropwise via a syringe pump over 2 hours, maintaining the reaction temperature precisely at 20–25 °C[2].

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Synthesis via Radical Bromination

Self-Validating Checkpoint: The succinimide byproduct will float to the surface of the solvent when the reaction is cooled, indicating successful NBS consumption.

  • Preparation: Suspend 4-(5-methyl-3-isoxazolyl)benzoic acid (1.0 eq) in anhydrous trifluorotoluene ( PhCF3​ , 0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq). Note: Do not use excess NBS to prevent dibromination.

  • Thermal Initiation: Equip the flask with a reflux condenser and heat the mixture to strictly 75–80 °C using an oil bath or heating block[3].

  • Monitoring: Stir at 80 °C for 4–6 hours. Monitor via LCMS every 30 minutes.

  • Quenching: Once the starting material is consumed (<5% remaining), immediately remove the flask from the heat source and submerge it in an ice bath to arrest the radical chain reaction.

  • Workup: Filter off the succinimide byproduct. Wash the filtrate with cold saturated NaHCO3​ to neutralize any residual acid, dry, and concentrate.

References

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing.5

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - The Journal of Organic Chemistry (ACS). 1

  • Buy 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (EVT-14123357) - EvitaChem (Bromination Techniques for Isoxazole-Based Derivatives). 3

  • Regiodivergence in the Cycloadditions between a Cyclic Nitrone and Carbonyl-Type Dipolarophiles - PMC (National Institutes of Health).2

  • Safe and Scaleable Oxidation of Benzaldoximes to Benzohydroximinoyl Chlorides - Organic Process Research & Development (ACS). 4

Sources

Troubleshooting

Technical Support Center: Purification of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid Intermediates

Welcome to the Application Scientist Support Portal. The purification of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid and its immediate precursors presents a unique set of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The purification of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid and its immediate precursors presents a unique set of chromatographic challenges. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity, reproducible purification workflows.

Part 1: Chemical Vulnerability Profile (The "Why")

Before selecting a purification method, it is critical to understand the causality behind the degradation and retention issues associated with this molecule. The compound possesses two highly reactive, competing functional groups:

  • The Bromomethyl Electrophile (-CH₂Br): Alkyl bromides adjacent to an electron-withdrawing isoxazole ring are highly activated. They are exceptionally prone to nucleophilic attack and solvolysis. Exposure to basic aqueous media will rapidly hydrolyze the group to a hydroxymethyl (-CH₂OH) impurity. Prolonged heating in alcohols (methanol, ethanol) will yield the corresponding methyl or ethyl ethers [1].

  • The Benzoic Acid Moiety (-COOH): Free carboxylic acids act as strong hydrogen-bond donors and acceptors. On standard normal-phase silica gel (SiO₂), the acid will strongly interact with free silanol groups, causing severe peak tailing, streaking, and irreversible adsorption unless the mobile phase is properly modified [2].

Part 2: Troubleshooting Guides & FAQs

Q: My LC-MS analysis of the purified fractions shows a major peak at [M-Br+OH] (a mass shift of -62 Da). What happened? A: You have hydrolyzed the bromomethyl group into a hydroxymethyl group. This is the most common failure mode and is caused by using basic modifiers (like NH₄OH or TEA) in your HPLC mobile phase, or by concentrating aqueous fractions at high temperatures. Resolution: Switch to acidic modifiers (0.1% Formic Acid) to stabilize the bromomethyl group, and lyophilize (freeze-dry) your HPLC fractions instead of using a rotary evaporator with a hot water bath.

Q: The compound is streaking across all fractions during normal-phase silica gel chromatography. How do I improve band resolution? A: The free benzoic acid is binding to the silica silanols. Resolution: You must suppress the ionization of both the silica and the benzoic acid. Add 1% v/v Glacial Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., Hexane/EtOAc). This will sharpen the elution band dramatically and improve recovery yields.

Q: I cannot dissolve the crude reaction mixture in my starting mobile phase (Hexane/EtOAc) to load it onto the column. Should I use pure DCM or DMF to load? A: No. Loading a column with a strong, highly polar solvent like DMF will cause your compound to crash out at the column head or streak down the column instantly, ruining the separation. Resolution: Use Solid Loading (Dry Loading) . Dissolve your crude in a volatile, polar solvent (like THF or Acetone), add 2.5x w/w of silica gel, and evaporate it to a dry, free-flowing powder. Load this powder directly onto the top of your pre-equilibrated column.

Q: Can I use basic alumina or amine-functionalized silica to purify this compound? A: Absolutely not. The basic sites on alumina will deprotonate the benzoic acid, causing it to bind irreversibly to the stationary phase (salt formation). Furthermore, the basic environment will accelerate the elimination or hydrolysis of the bromomethyl group [3].

Part 3: Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, ensuring you can verify success at intermediate steps before proceeding.

SOP A: Normal-Phase Flash Chromatography (Solid Loading)

Best for: Crude reaction mixtures (100 mg to 50 g scale).

  • Preparation: Dissolve the crude intermediate in minimal THF (avoid alcohols to prevent solvolysis).

  • Dry Loading: Add 230-400 mesh silica gel (2.5x the mass of the crude). Evaporate under reduced pressure at <30°C.

    • Self-Validation Check: The resulting material must be a completely dry, free-flowing powder. If it clumps, residual THF remains and will ruin the chromatography. Re-evaporate until powdery.

  • Column Packing: Pack the column using Hexane/EtOAc (80:20) containing 1% v/v Glacial Acetic Acid .

  • Elution: Elute using a gradient of 20% to 60% EtOAc in Hexane (maintaining 1% AcOH throughout). Monitor via UV at 254 nm.

  • Fraction Validation: Co-spot the collected fractions against the crude mixture on a TLC plate. Elute the TLC plate with 50:50 Hexane:EtOAc + 1% AcOH. The product must appear as a tight, round spot (Rf ~0.3-0.4).

SOP B: Preparative Reverse-Phase HPLC

Best for: Final polishing to >98% purity (10 mg to 1 g scale).

  • Sample Prep: Dissolve the crude in DMSO or Acetonitrile. Do not leave the compound sitting in water/methanol mixtures for more than 2 hours.

  • Mobile Phase:

    • Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

    • Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 20% B to 80% B over 25 minutes on a C18 Prep Column.

  • Recovery (Critical Step): Immediately freeze the collected fractions on dry ice and lyophilize them.

    • Self-Validation Check: Run a rapid analytical LC-MS on the lyophilized powder. The presence of an[M+H] peak corresponding to the exact mass of the brominated compound (with the characteristic 1:1 isotopic M/M+2 ratio for Bromine) confirms the electrophile survived the process.

Part 4: Quantitative Performance Metrics

Purification MethodTypical Recovery YieldAchievable PurityOptimal ScalePrimary Risk Factor
Flash Chromatography (Silica) 75% - 85%90% - 95%100 mg - 50 gIrreversible adsorption if AcOH is omitted.
Prep RP-HPLC (C18) 60% - 70%> 98%10 mg - 1 gHydrolysis of -CH₂Br during fraction concentration.
Recrystallization (Toluene) 50% - 65%> 98%> 10 gYield loss to mother liquor; thermal degradation.

Part 5: Purification Decision Workflow

PurificationWorkflow Start Crude 4-[5-(bromomethyl)- 3-isoxazolyl]benzoic acid CheckScale Assess Reaction Scale & Purity Target Start->CheckScale ScaleSmall Discovery Scale (< 1g) CheckScale->ScaleSmall ScaleLarge Process Scale (> 1g) CheckScale->ScaleLarge RPHPLC Prep RP-HPLC (0.1% FA in MeCN/H2O) ScaleSmall->RPHPLC High Purity Needed FlashC Flash Chromatography (Hex/EtOAc + 1% AcOH) ScaleSmall->FlashC Pre-purification ScaleLarge->FlashC Mother Liquor Recovery Recryst Recrystallization (Toluene or EtOAc/Hex) ScaleLarge->Recryst First Pass Eval In-Process LC-MS Check (Monitor -CH2OH impurity) RPHPLC->Eval FlashC->Eval Recryst->Eval Pass Pure Intermediate (>95% Purity) Eval->Pass No Hydrolysis Fail Fails Spec (Repurify) Eval->Fail Hydrolysis Detected Fail->FlashC

Caption: Decision matrix for isolating 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid based on scale.

References

  • Title: Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link][1]

  • Title: Design, Synthesis and Biological Evaluation of Stilbene Derivatives as Novel Inhibitors of Protein Tyrosine Phosphatase 1B Source: MDPI (Molecules) URL: [Link][2]

  • Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: Thieme Connect / Science of Synthesis URL: [Link][3]

Sources

Optimization

troubleshooting degradation of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid during storage

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid in their experiments. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid in their experiments. This document provides in-depth troubleshooting advice, preventative measures, and analytical protocols to address the degradation of this valuable synthetic building block during storage and handling. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Instability of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is a bifunctional molecule with inherent reactivity that makes it highly useful in organic synthesis, particularly as a linker in the development of pharmaceutical candidates. However, the very features that make it a versatile reagent—the reactive benzylic bromide and the isoxazole ring—also render it susceptible to degradation under common laboratory conditions. The primary modes of degradation are hydrolysis of the bromomethyl group and potential cleavage of the isoxazole ring. This guide will address the causality behind these degradation pathways and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the storage and use of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

Question 1: I've noticed a decrease in the purity of my 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid over time, even when stored in the freezer. What is causing this degradation?

Degradation of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid during storage, even at low temperatures, is most commonly due to the presence of moisture. The bromomethyl group is highly susceptible to hydrolysis, a chemical reaction with water, which converts it to a hydroxymethyl group, forming 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid and hydrobromic acid as byproducts.[1] This process can be accelerated by even trace amounts of water in the storage container or atmosphere. Benzoic acid and its derivatives can also be hygroscopic, attracting moisture from the environment.

Another contributing factor can be exposure to light, which can promote the photochemical decomposition of the isoxazole ring.[2][3]

Question 2: My compound has developed a brownish tint. Is it still usable?

A change in color, such as the development of a brownish tint, is a visual indicator of degradation. This discoloration is often due to the formation of small amounts of impurities. While the compound may still contain a significant amount of the desired material, its purity is compromised. For sensitive applications, such as in drug development or quantitative studies, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of undesired side products in your reaction. It is advisable to re-analyze the purity of the material before use (see Analytical Protocols section).

Question 3: I am observing inconsistent yields in my reactions using this reagent. Could this be related to its degradation?

Absolutely. The reactive bromomethyl group is crucial for many of the intended synthetic transformations of this molecule. If a portion of your starting material has hydrolyzed to the corresponding alcohol (4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid), that portion will be unreactive in nucleophilic substitution reactions targeting the benzylic bromide. This effectively lowers the concentration of the active reagent, leading to lower and inconsistent reaction yields.

Question4: I've noticed a sharp, irritating odor upon opening the container. What does this signify?

The sharp, irritating odor is a key indicator of the lachrymatory nature of this compound.[4][5] Lachrymators are substances that irritate the eyes and mucous membranes, causing tearing. This property is common for reactive benzylic bromides. The odor may also be intensified by the presence of hydrobromic acid, a byproduct of hydrolysis. This underscores the importance of handling the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

Question 5: How can I prevent the degradation of my 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid during long-term storage?

Proper storage is critical to maintaining the integrity of this reagent. The following conditions are recommended:

  • Temperature: Store at -20°C or lower.[8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

  • Moisture Control: Store in a desiccator containing a suitable desiccant.[1][9][10] Molecular sieves are a good option due to their high moisture-adsorbing capacity.[11][12]

  • Light Protection: Store in an amber or opaque vial to protect it from light.[8]

The following diagram illustrates the key factors contributing to degradation and the recommended preventative measures.

cluster_degradation Degradation Factors cluster_compound 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid cluster_prevention Preventative Measures Moisture Moisture/Humidity Compound Stored Compound Moisture->Compound Causes Hydrolysis Light Light Exposure Light->Compound Causes Photodegradation Temperature Elevated Temperature Temperature->Compound Accelerates Degradation Inert_Atmosphere Inert Atmosphere (Ar, N2) Desiccator Desiccator with Desiccant Low_Temp Low Temperature (-20°C) Opaque_Vial Opaque Vial Inert_Atmosphere->Moisture Mitigates Desiccator->Moisture Mitigates Low_Temp->Temperature Mitigates Opaque_Vial->Light Mitigates Start 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid Hydrolysis_Product 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid + HBr Start->Hydrolysis_Product  H2O (Moisture) Photodegradation_Products Isoxazole Ring Cleavage Products Start->Photodegradation_Products  UV Light

Caption: Primary degradation pathways of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of your 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is crucial for ensuring the reliability of your experiments. The following are recommended analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of the compound and detecting degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) [13] Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (min) % A % B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of acetonitrile.

  • Filter through a 0.22 µm syringe filter before injection.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the presence of the primary hydrolysis product.

Solvent: DMSO-d6

Key Diagnostic Signals:

  • 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid: A characteristic singlet for the bromomethyl protons (-CH₂Br) is expected around 4.8 ppm. [14]* 4-[5-(hydroxymethyl)-3-isoxazolyl]benzoic acid (Hydrolysis Product): The appearance of a new singlet for the hydroxymethyl protons (-CH₂OH) at approximately 4.6 ppm, along with a corresponding hydroxyl proton signal, indicates hydrolysis.

Troubleshooting Workflow

The following diagram provides a step-by-step workflow for troubleshooting suspected degradation of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

Start Suspected Degradation (e.g., low yield, discoloration) Visual_Inspection Visually Inspect Compound (color, consistency) Start->Visual_Inspection Analytical_Check Perform Purity Analysis (HPLC or NMR) Visual_Inspection->Analytical_Check Purity_OK Purity Acceptable? Analytical_Check->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Purity_Not_OK Purity Unacceptable Purity_OK->Purity_Not_OK No Review_Storage Review Storage Conditions (temp, moisture, light) Purity_Not_OK->Review_Storage Implement_Changes Implement Improved Storage Protocol Review_Storage->Implement_Changes New_Batch Procure a New Batch of Compound Implement_Changes->New_Batch

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry. [Link]

  • Top 6 Desiccant Types to Prevent Moisture Damage. Lab Supply Network. [Link]

  • Choosing Right Desiccant – Protected from Moisture Damage. Stream Peak. [Link]

  • Hydrolysis. University of California, Davis. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • What Are the Different Types of Desiccants? Armor Protective Packaging®. [Link]

  • Selecting the Right Desiccant Bags for Laboratories. Stream Peak. [Link]

  • Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • 4-bromomethylbenzoic acid. ChemBK. [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Manitoba. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

Sources

Troubleshooting

reducing side reactions when using 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

Welcome to the Technical Support Center for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique reactivity challenges associated with this bifunctional building block.

Because this molecule contains both a highly electrophilic bromomethyl group and a nucleophilic carboxylic acid (when deprotonated), it is inherently prone to side reactions such as self-alkylation, hydrolysis, and chemoselectivity conflicts. This guide breaks down the causality of these failures and provides field-proven, self-validating protocols to ensure experimental success.

Diagnostic Workflow: Identifying Side Reactions

Troubleshooting A Reaction Failure / Low Yield B LC-MS: Polymeric/Oligomeric masses? A->B C Self-Alkylation (Carboxylate attack) B->C Yes E LC-MS:[M-Br+OH] peak (+18 Da)? B->E No D Strategy: Carboxylate Protection C->D F Hydrolysis of Bromomethyl E->F Yes H LC-MS: Multiple Amine Adducts? E->H No G Strategy: Strict Anhydrous Conditions F->G I Chemoselectivity Conflict H->I Yes J Strategy: Kinetic Control (0°C) I->J

Diagnostic workflow for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid side reactions.

Troubleshooting FAQs

Q1: Why am I seeing a ladder of high-molecular-weight peaks in my LC-MS instead of my desired product? Causality: You are observing self-alkylation (oligomerization/polymerization). 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is a bifunctional molecule. When exposed to basic conditions, the benzoic acid moiety deprotonates to form a carboxylate anion. This carboxylate acts as a strong oxygen nucleophile and attacks the highly electrophilic bromomethyl group of adjacent molecules via an intermolecular SN2 mechanism, creating a polyester-like chain[1]. Solution: If your primary goal is to utilize the bromomethyl group for downstream chemistry, you must first mask the carboxylic acid using a protecting group (e.g., a tert-butyl or benzyl ester) to prevent these unwanted polymerization reactions[2].

Q2: My bromomethyl group is disappearing, and my mass spec shows a +18 Da mass shift. What is happening? Causality: This is the hydrolysis of the bromomethyl group. The 5-position of the isoxazole ring activates the adjacent bromomethyl group, making it structurally analogous to a highly reactive benzylic bromide[3]. In the presence of trace water and a base, hydroxide (or water) rapidly displaces the bromide ion, converting your reactive starting material into an unreactive hydroxymethyl derivative. Solution: Ensure strict anhydrous conditions. Use freshly dried, aprotic solvents (like DMF or DCM) and non-nucleophilic bases.

Q3: I am trying to perform an amide coupling, but my amine is alkylating the bromomethyl group instead. How do I control chemoselectivity? Causality: Amines are excellent nucleophiles for both acyl substitution (amidation) and SN2 alkylation. At room temperature, the amine will attack both the activated ester (desired) and the bromomethyl carbon (undesired N-alkylation)[4]. Solution: Implement kinetic control. By lowering the reaction temperature to 0°C, you exploit the difference in activation energies. The addition-elimination pathway at the highly activated carbonyl (using HATU) has a lower activation barrier than the SN2 displacement at the sp3 carbon, allowing the amidation to dominate.

Quantitative Data: Optimizing Chemoselective Amide Coupling

The following table summarizes the impact of coupling reagents, base selection, and temperature on the product distribution when reacting 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid with a primary amine.

Coupling ReagentBaseTemperature (°C)SolventYield: Desired Amide (%)Yield: N-Alkylated Byproduct (%)Oligomerization (%)
EDC / HOBtTEA25DMF453515
HATUTEA25DMF553010
HATUDIPEA25DMF6825< 5
HATU DIPEA 0 DCM / DMF 89 < 5 < 2

Data Interpretation: Switching from TEA to the sterically hindered DIPEA drastically reduces base-promoted oligomerization. Dropping the temperature to 0°C suppresses the higher-energy SN2 N-alkylation pathway, maximizing the yield of the desired amide.

Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (Kinetic Control)

Use this protocol when you need to form an amide directly without protecting the bromomethyl group.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM/DMF (4:1 ratio, 0.1 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0°C for 10 minutes.

  • Activation: Add anhydrous DIPEA (2.0 eq) dropwise. Stir for 5 minutes at 0°C to form the activated ester.

  • Nucleophilic Addition: Add the primary amine (1.0 eq) dropwise over 5 minutes. Maintain the reaction strictly at 0°C for 1 hour.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. A successful kinetically controlled reaction will show the [M+H]+ of the desired amide as the base peak, with the N-alkylated mass ([M-Br+Amine]+) constituting <5% of the total ion current. If N-alkylation exceeds 10%, verify that the reaction temperature did not spike during amine addition.

  • Quench & Workup: Quench the reaction with cold saturated aqueous NH4Cl while still at 0°C. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Carboxylic Acid Protection (tert-Butyl Esterification)

Use this protocol to mask the carboxylic acid if your primary goal is to use the bromomethyl group for downstream SN2 alkylations.

  • Preparation: Suspend 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (1.0 eq) in anhydrous tert-butanol and THF (1:1 ratio, 0.2 M) under argon.

  • Reagent Addition: Add Boc2O (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 16 hours. The bulky tert-butanol acts as the nucleophile, while the mild conditions prevent the bromomethyl group from hydrolyzing.

  • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material (eluent: 1:1 Hexanes/EtOAc). The starting carboxylic acid will streak near the baseline (Rf ~0.1), while the successful tert-butyl ester will appear as a distinct, UV-active spot at Rf ~0.6. Complete disappearance of the baseline streak validates full protection, ensuring the molecule will not self-polymerize in subsequent basic steps.

  • Workup: Concentrate the mixture, redissolve in DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and evaporate to yield the protected building block.

References[4] Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)phenoxyacetic Acid - Benchchem - URL[1] 6.2: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts - URL[3] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - The Journal of Organic Chemistry (ACS Publications) - URL[2] Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) -URL

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid vs chloromethyl analogs

An in-depth understanding of electrophilic building blocks is essential for rational drug design and synthetic optimization. Bifunctional scaffolds, such as 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid[1] and its chlorom...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of electrophilic building blocks is essential for rational drug design and synthetic optimization. Bifunctional scaffolds, such as 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid[1] and its chloromethyl analogs, are highly valued in medicinal chemistry for appending the isoxazole-benzoic acid pharmacophore to target molecules. The isoxazole ring itself is a privileged heterocyclic scaffold found in numerous FDA-approved drugs[2],[3].

However, selecting the correct halomethyl derivative is not a trivial choice. It fundamentally dictates the kinetics of nucleophilic bimolecular substitution (SN2) reactions, chemoselectivity, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison of these two analogs to assist researchers in optimizing their synthetic workflows.

Mechanistic Causality: The Halogen Effect in Isoxazole Alkylation

The reactivity difference between 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid and its chloromethyl counterpart is governed by the leaving group ability of the halogen[4],[5].

In an SN2 mechanism, the nucleophile attacks the electrophilic carbon simultaneously as the carbon-halogen bond breaks. Because bromine is larger and more polarizable than chlorine, the C–Br bond is weaker and longer than the C–Cl bond[4]. Computational analyses of SN2 reaction potential energy surfaces demonstrate that bromide acts as a superior leaving group, significantly lowering the activation energy ( Ea​ ) of the transition state compared to chloride[6].

While the bromomethyl analog offers rapid conversion rates, this hyper-reactivity comes with trade-offs. Highly reactive electrophiles are more susceptible to side reactions, such as hydrolysis in the presence of trace water or over-alkylation when reacting with polyfunctional nucleophiles[7]. Conversely, alkylation with chloromethylisoxazoles proceeds more slowly, which can be strategically advantageous when high chemoselectivity is required[8].

Reactivity A Isoxazole Scaffold B Bromomethyl Analog (Weaker C-Br Bond) A->B Br Substitution C Chloromethyl Analog (Stronger C-Cl Bond) A->C Cl Substitution D Fast SN2 Reaction Low Activation Energy B->D Nucleophilic Attack E Slow SN2 Reaction High Activation Energy C->E Nucleophilic Attack

Logical relationship between halogen leaving group ability and SN2 reaction kinetics.

Comparative Kinetic Profiling

To objectively evaluate which analog to deploy, researchers must weigh the reaction speed against the potential for side-product formation. The table below synthesizes the expected kinetic behavior based on established SN2 principles and computational models for halomethyl derivatives[9],[6].

Parameter4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid4-[5-(chloromethyl)-3-isoxazolyl]benzoic acid
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative SN2 Rate ( k2​ ) Fast (~50x baseline)Slow (1x baseline)
Estimated Activation Energy ( Ea​ ) ~11 - 14 kcal/mol~17 kcal/mol
Chemoselectivity Low (Prone to over-alkylation)High (Easier to control mono-alkylation)
Stability / Shelf-life Moderate (Moisture sensitive)High (Robust under ambient conditions)

Data extrapolated from computational solvation models of halomethyl SN2 reactions in polar aprotic solvents[6].

Experimental Design: Self-Validating Kinetic Assay

To empirically determine the precise reactivity difference between the bromomethyl and chloromethyl analogs for a specific target nucleophile, a rigorous kinetic study must be performed[10],[9]. The following protocol is designed as a self-validating system : it utilizes an internal standard to ensure mass balance, proving that the disappearance of the starting material directly correlates to the formation of the desired product, thereby ruling out unseen side reactions like dimerization or hydrolysis.

Step-by-Step Methodology
  • Preparation of Reactants:

    • Action: In a dry, inert flask, prepare a 0.1 M solution of the chosen isoxazole analog and a 0.1 M solution of the nucleophile (e.g., a secondary amine).

    • Causality: Equimolar concentrations simplify the rate law to a standard second-order kinetic model, allowing for straightforward calculation of the rate constant ( k2​ ).

  • Addition of Internal Standard:

    • Action: Add 0.05 M of 1,3,5-trimethoxybenzene to the reaction mixture.

    • Causality: This electron-rich aromatic compound is inert under SN2 conditions. It provides a constant, unyielding reference peak in HPLC or NMR analysis, allowing for the absolute quantification of both substrate consumption and product generation (Mass Balance Validation).

  • Solvent Selection & Initiation:

    • Action: Dissolve all components in anhydrous Acetonitrile (MeCN) at 25°C.

    • Causality: MeCN is a polar aprotic solvent. It stabilizes the transition state via dipole interactions but does not hydrogen-bond to the nucleophile[6]. This leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 process.

  • Aliquot Withdrawal & Quenching:

    • Action: Withdraw 100 µL aliquots at precise time intervals (e.g., 5, 10, 20, 30, 60 minutes) and immediately inject them into a vial containing 900 µL of cold 0.1% Trifluoroacetic acid (TFA) in water/MeCN.

    • Causality: The cold temperature drops the kinetic energy below the Ea​ threshold, while the TFA instantly protonates the amine nucleophile, rendering it non-nucleophilic. This completely halts the reaction, providing a perfect "snapshot" of the kinetics at time t[9].

  • Data Analysis:

    • Action: Analyze the quenched samples via HPLC-UV. Plot 1/[Substrate] versus time.

    • Causality: For a second-order reaction with equimolar reactants, this plot yields a straight line where the slope is exactly equal to the second-order rate constant ( k2​ ). Comparing the k2​ of the bromomethyl vs. chloromethyl analog provides an objective, quantifiable measure of their relative reactivity.

Protocol Step1 1. Prepare Equimolar Reactants Substrate + Nucleophile + Int. Std. Step2 2. Initiate Reaction in MeCN (Aprotic Solvent) Step1->Step2 Step3 3. Withdraw Aliquots at Time (t) Step2->Step3 Step4 4. Quench with Cold Acid (Halts Kinetics) Step3->Step4 Step5 5. HPLC/NMR Analysis (Validate Mass Balance) Step4->Step5

Self-validating experimental workflow for determining second-order rate constants.

Strategic Recommendations

  • Choose 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid when reacting with sterically hindered or weakly nucleophilic targets (e.g., deactivated anilines or bulky secondary alcohols). The lower activation energy of the C-Br bond will drive the reaction forward where the chloromethyl analog might stall or require harsh heating that degrades the isoxazole ring.

  • Choose 4-[5-(chloromethyl)-3-isoxazolyl]benzoic acid when reacting with highly aggressive, polyfunctional nucleophiles (e.g., primary polyamines). The attenuated reactivity of the C-Cl bond provides a wider kinetic window to isolate the mono-alkylated product before over-alkylation occurs[7],[8].

References

  • Benchchem. side reactions and byproducts in 3-Bromo-5-(chloromethyl)isoxazole reactions.
  • Benchchem. Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
  • Benchchem. Comparison of reactivity between 2-Chlorophenethyl bromide and 2-Bromophenethyl bromide.
  • Alfa Chemistry. CAS 119978-18-6 Matrigel (Includes 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid).
  • ACS Publications. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Master Organic Chemistry. The SN2 Reaction Mechanism.
  • Sciforum. the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism.
  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

Sources

Comparative

A Comparative Guide to Purity Analysis of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid: HPLC vs. Modern Alternatives

The accurate determination of purity for heterocyclic building blocks is a foundational requirement in medicinal chemistry and drug development. The compound 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of purity for heterocyclic building blocks is a foundational requirement in medicinal chemistry and drug development. The compound 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0)[1] presents a unique analytical challenge due to its dual-functional nature: it contains a highly reactive electrophilic bromomethyl group and an ionizable benzoic acid moiety.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical methodologies for the purity assessment of this specific isoxazole derivative[2]. Furthermore, it provides a self-validating, ICH Q2(R2)-compliant[3] protocol designed to mitigate the specific chemical liabilities of the analyte.

Comparative Analysis of Analytical Methodologies

While HPLC remains the gold standard for the purity analysis of small organic molecules[2], modern laboratories frequently evaluate alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The table below summarizes the quantitative performance metrics of these methodologies when applied to reactive isoxazole derivatives.

Performance MetricRP-HPLC-UV (Standard)UPLC-PDA (Advanced)qNMR (Orthogonal)
Resolution (Rs) Baseline ( Rs​>2.0 )Superior ( Rs​>3.5 )Low (Subject to spectral overlap)
Analysis Time 15 – 30 minutes3 – 5 minutes10 – 15 minutes
Sensitivity (LOD) ~10 - 50 ng/mL~1 - 5 ng/mL~10 - 50 µg/mL
Solvent Consumption High (~15-30 mL/run)Low (~2-5 mL/run)Minimal (Deuterated solvents)
Structural Data Indirect (Retention Time)Indirect (UV Spectra/RT)Direct (Proton integration)
Instrument Cost ModerateHighVery High

Verdict: While UPLC offers superior speed and qNMR provides direct structural confirmation without the need for reference standards, RP-HPLC remains the most robust, cost-effective, and reproducible method for routine purity screening and regulatory validation in standard drug analysis[4].

Causality in Method Development: The "Why" Behind the Protocol

Method development is not a random selection of parameters; it is an exercise in applied physical chemistry. For 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, two specific structural liabilities dictate the experimental choices:

A. The Bromomethyl Liability (Solvolysis Prevention)

The bromomethyl group attached to the isoxazole ring is a highly reactive electrophile. If methanol (MeOH) is used as the organic modifier in the mobile phase or as the sample diluent, the compound will undergo rapid nucleophilic substitution (solvolysis), converting the bromomethyl group into a methoxymethyl artifact. This degradation product will elute as a false impurity, artificially lowering the reported purity.

  • Causality-Driven Choice: Acetonitrile (ACN) must be used exclusively as the organic modifier and sample diluent, as it is non-nucleophilic and prevents artifact formation.

B. The Benzoic Acid Liability (Ionization Suppression)

The benzoic acid moiety has a pKa of approximately 4.0. If the mobile phase pH is maintained near this value, the analyte will exist in a state of partial ionization. This leads to dual retention mechanisms (hydrophobic and ion-exchange with residual silanols on the stationary phase), resulting in severe peak tailing and shifting retention times.

  • Causality-Driven Choice: The aqueous mobile phase must be aggressively buffered to pH ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This ensures the carboxylic acid remains fully protonated (neutral), guaranteeing sharp, symmetrical peaks and reproducible retention.

Self-Validating Experimental Protocol (HPLC)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a mandatory gatekeeper; if the system fails to meet the predefined criteria, the protocol dictates an automatic halt and investigation, preventing the generation of invalid data.

Step-by-Step Methodology

1. Reagent Preparation:

  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile (ACN).

  • Diluent: Water:ACN (50:50, v/v). Do not use alcohols.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B (Re-equilibration)

3. Sample Preparation:

  • Accurately weigh 10.0 mg of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid.

  • Dissolve in 10.0 mL of the Diluent (Concentration: 1.0 mg/mL). Sonicate for 2 minutes at room temperature.

4. System Suitability Testing (The Self-Validating Gate): Before analyzing the sample, inject a standard solution (0.1 mg/mL) six times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plates ( N ) ≥5000 .

  • Action: If criteria are met, proceed to sample analysis. If failed, halt the sequence, purge the column, and prepare fresh mobile phases.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the[6] to prove it is "fit for purpose"[3].

  • Specificity: Demonstrated via forced degradation (stress testing)[7]. The sample is exposed to heat (60°C), oxidative stress (3% H2​O2​ ), and hydrolysis (0.1N HCl / 0.1N NaOH). The HPLC method must baseline-resolve the parent peak from all generated degradation products.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Assessed by spiking known quantities of impurities into the API and calculating the percentage recovery (acceptable range: 98.0% - 102.0%).

  • Robustness: Evaluated using a Design of Experiments (DoE) approach, introducing deliberate, minor variations in flow rate ( ±0.1 mL/min), pH ( ±0.2 ), and column temperature ( ±5°C ) to ensure the method remains reliable under normal operational fluctuations.

Validation Workflow Diagram

HPLC_Validation Prep Sample Preparation (ACN Diluent) SysSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Prep->SysSuit Decision Pass Criteria? SysSuit->Decision Analysis Sample Analysis (Gradient Elution) Decision->Analysis Yes Halt Halt & Investigate (Self-Correction) Decision->Halt No Report Data Reporting & ICH Q2(R2) Validation Analysis->Report

Self-validating HPLC workflow ensuring system suitability prior to analysis.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at:[Link]

  • PubMed / NIH. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." Available at:[Link]

  • Pharmaceutical Outsourcing. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Available at:[Link]

Sources

Validation

Spectroscopic Validation of 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid Derivatives: A Comparative Analytical Guide

Executive Summary The 3,5-disubstituted isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds or ester linkages. Among its functionalized derivatives, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-disubstituted isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds or ester linkages. Among its functionalized derivatives, 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0)[1] stands out as a highly versatile building block. The C5-bromomethyl group serves as a reactive electrophilic handle for downstream SN​2 nucleophilic substitutions, enabling the rapid synthesis of complex enzyme inhibitors and receptor antagonists[2].

However, the synthesis of these derivatives via 1,3-dipolar cycloaddition often yields a mixture of regioisomers (e.g., 3-bromomethyl vs. 5-bromomethyl). Misidentification of these isomers can derail entire drug discovery programs. This guide provides an authoritative, comparative framework for the spectroscopic validation of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, detailing the mechanistic causality behind specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures used to differentiate it from its structural analogs.

Mechanistic Causality in Spectroscopic Selection

To establish a self-validating analytical system, researchers must move beyond simply matching peaks to understanding why these peaks shift. The validation of bromomethyl isoxazoles relies on two non-negotiable spectroscopic pillars:

A. Regiochemical Assignment via 1 H NMR Shielding Effects

The chemical shift of the lone isoxazole ring proton (C4-H) is exquisitely sensitive to the inductive effects of its adjacent substituents. The isoxazole oxygen (position 1) is more electronegative than the nitrogen (position 2).

  • Causality: When the bromomethyl group is positioned at C5 (adjacent to the oxygen), the C4-H proton experiences significant deshielding, pushing its resonance downfield to approximately 6.70–6.80 ppm [2].

  • Comparison: Conversely, if the bromomethyl group is at C3 (adjacent to the nitrogen), the C4-H proton is less deshielded, typically resonating upfield around 6.40–6.50 ppm [3]. This predictable Δδ of ~0.25 ppm is the gold standard for assigning regiochemistry.

B. Halogen Confirmation via MS Isotopic Signatures

Differentiating a bromomethyl derivative from a chloromethyl analog cannot rely solely on NMR, as the −CH2​− shifts can overlap depending on the solvent.

  • Causality: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) exploits the natural isotopic abundance of halogens. Bromine exists as 79 Br and 81 Br in a nearly 1:1 ratio , creating a distinct doublet molecular ion peak ( [M]+ and [M+2]+ ) of equal intensity. Chlorine ( 35 Cl and 37 Cl), however, presents a 3:1 ratio [4]. Observing the 1:1 isotopic cluster is an absolute requirement to validate the presence of the bromomethyl handle.

Comparative Spectroscopic Data

The following table synthesizes the expected spectroscopic data for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid against its primary regioisomer and its chloromethyl analog.

Table 1: Spectroscopic Signatures of Isoxazole Derivatives

Compound VariantIsoxazole C4-H Shift ( 1 H NMR)*Alkyl-Halide −CH2​− ShiftESI-MS Isotopic Signature ( M / M+2 )
4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid (Target)~6.73 ppm (singlet)~4.51 ppm (singlet)1 : 1 ratio ( 79 Br / 81 Br)
4-[3-(Bromomethyl)-5-isoxazolyl]benzoic acid (Regioisomer)~6.48 ppm (singlet)~4.44 ppm (singlet)1 : 1 ratio ( 79 Br / 81 Br)
4-[5-(Chloromethyl)-3-isoxazolyl]benzoic acid (Analog)~6.65 ppm (singlet)~4.75 ppm (singlet)3 : 1 ratio ( 35 Cl / 37 Cl)

*Note: Shifts are referenced in CDCl3​ or DMSO−d6​ . DMSO−d6​ is often preferred for benzoic acid derivatives to ensure complete solubilization of the carboxylic acid moiety, preventing line broadening.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal validation steps (calibrants and lock-masses) to eliminate instrumental artifacts.

Protocol 1: High-Resolution NMR Acquisition for Regioisomer Differentiation
  • Sample Preparation: Dissolve 10–15 mg of the purified isoxazole derivative in 0.6 mL of anhydrous DMSO−d6​ . Causality for solvent choice: DMSO−d6​ disrupts hydrogen bonding of the benzoic acid dimer, ensuring sharp, integrable peaks.

  • Internal Calibration (Self-Validation): Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to ensure the subtle 0.25 ppm difference between the C3 and C5 regioisomers is accurately measured.

  • Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz. Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Causality: A sufficient D1​ ensures complete relaxation of the isolated C4-H proton, allowing for accurate integration (must integrate to exactly 1.0 relative to the benzoic acid aromatic protons).

  • Data Interpretation: Locate the isolated singlet in the 6.4–6.8 ppm region. A shift 6.70 ppm confirms the 5-bromomethyl regioisomer[2].

Protocol 2: ESI-HRMS Isotopic Profiling
  • Sample Preparation: Dilute the compound to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Lock-Mass Infusion (Self-Validation): Co-infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock-mass. Causality: This guarantees mass accuracy within < 5 ppm, ensuring the [M+H]+ peak is not a background contaminant.

  • Ionization & Detection: Operate the mass spectrometer in positive ion mode (ESI+). Isolate the molecular ion cluster.

  • Data Interpretation: Analyze the isotopic distribution. A peak ratio of 1:1 for the [M+H]+ and [M+H+2]+ ions definitively validates the presence of the bromine atom[4].

Analytical Workflows & Reactivity Pathways

The following diagrams illustrate the logical workflow for spectroscopic validation and the downstream application of the validated scaffold.

AnalyticalWorkflow A Synthesize Isoxazole Derivative B Purification (Flash Chromatography) A->B C NMR Spectroscopy (1H & 13C in DMSO-d6) B->C D Mass Spectrometry (ESI-HRMS) B->D E Regioisomer Confirmation (C4-H Shift Analysis) C->E F Halogen Confirmation (79Br/81Br Isotope Ratio) D->F

Analytical workflow for the spectroscopic validation of isoxazole regioisomers.

ReactivityPathway A 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid B Nucleophilic Attack (e.g., 1°/2° Amine) A->B C SN2 Transition State B->C D Bromide Leaving Group Departure C->D E Substituted Isoxazole Pharmacophore C->E

SN2 nucleophilic substitution pathway of the reactive bromomethyl isoxazole scaffold.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry - ACS Publications.2

  • Spectroscopic Analysis for Structural Confirmation of 3-Bromo-5-(chloromethyl)isoxazole: A Comparison Guide. Benchchem.4

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety. Semantic Scholar.3

  • CAS 119978-18-6 Matrigel - Alfa Chemistry (Compound Cataloging). Alfa Chemistry.1

Sources

Comparative

LC-MS quantification methods for 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid

LC-MS Quantification Strategies for 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid: A Comparative Guide As drug development pipelines increasingly rely on complex, bifunctional building blocks, the analytical quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Quantification Strategies for 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic Acid: A Comparative Guide

As drug development pipelines increasingly rely on complex, bifunctional building blocks, the analytical quantification of highly reactive intermediates has become a critical bottleneck. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid presents a unique analytical paradox: it possesses a benzoic acid moiety that is highly amenable to Electrospray Ionization (ESI), yet its bromomethyl (-CH₂Br) group is an aggressive alkylating agent prone to rapid solvolysis and thermal degradation[1].

This guide objectively compares two distinct LC-MS/MS methodologies for quantifying this compound—Direct Stabilized LC-MS/MS and Pre-Column Derivatization LC-MS/MS —providing researchers with the mechanistic causality and self-validating protocols required to ensure absolute data integrity.

The Mechanistic Challenge: Reactivity vs. Sensitivity

The primary failure point in quantifying bromomethyl-containing compounds via standard reversed-phase liquid chromatography (RP-LC) is the choice of solvent. When exposed to protic solvents like methanol (MeOH) or unbuffered water, the -CH₂Br group undergoes rapid Sₙ1/Sₙ2 nucleophilic substitution[2].

  • The Methanol Trap: Using MeOH as an organic modifier converts the analyte into a methoxymethyl ether artifact (-CH₂OCH₃).

  • The Hydrolysis Trap: Exposure to neutral water generates a hydroxymethyl artifact (-CH₂OH).

To achieve accurate quantification, the analytical workflow must either completely suppress this reactivity using aprotic, low-temperature conditions[1], or intentionally quench the reactivity via derivatization prior to analysis. While alternative ionization techniques like Atmospheric Pressure Photo Ionization (APPI) are sometimes required for non-polar bromomethyls, the benzoic acid moiety on this specific molecule allows for highly sensitive detection in ESI Negative Mode ([M-H]⁻) .

G cluster_0 Standard Conditions (Avoid) cluster_1 Method A: Direct LC-MS cluster_2 Method B: Derivatization Analyte 4-[5-(bromomethyl)-3-isoxazolyl] benzoic acid Solvolysis Nucleophilic Attack (MeOH / H2O) Analyte->Solvolysis Stabilize Aprotic Solvents (Cold ACN / HCOOH) Analyte->Stabilize Deriv Thiol Quenching (Pre-column) Analyte->Deriv Degradation Artifact Formation (-CH2OH / -CH2OMe) Solvolysis->Degradation Intact Intact Quantification [M-H]- Stabilize->Intact Adduct Stable Thioether Adduct Deriv->Adduct

Fig 1: Chemical fate and stabilization pathways of the bromomethyl moiety during LC-MS analysis.

Comparative Performance Data

The choice between direct analysis and derivatization hinges on the sample matrix. Direct analysis is ideal for high-throughput synthetic reaction monitoring, whereas derivatization is mandatory for complex biological matrices (e.g., plasma) where endogenous nucleophiles would otherwise degrade the analyte.

Table 1: Quantitative Performance Metrics (ESI- MRM)

ParameterMethod A: Direct Stabilized LC-MSMethod B: Pre-Column DerivatizationCausality / Notes
LOD / LOQ 1.5 ng/mL / 5.0 ng/mL0.2 ng/mL / 0.5 ng/mLDerivatization improves ionization efficiency and eliminates on-column degradation.
Linear Dynamic Range 5 – 1000 ng/mL0.5 – 500 ng/mLDirect method suffers from non-linearity at low ends due to trace hydrolysis.
Matrix Effect (Plasma) High (Suppression >40%)Low (Suppression <15%)Stable thioether adducts elute later, avoiding early-eluting polar matrix components.
Sample Prep Time < 10 mins (Cold crash)~ 45 mins (Incubation + SPE)Trade-off: Throughput vs. Stability.
Specificity Ultra-High (Isotope tracking)High (Adduct mass shift)Direct method utilizes the unique ⁷⁹Br/⁸¹Br 1:1 isotopic signature for validation.

Self-Validating Experimental Protocols

To guarantee trustworthiness, both protocols below are designed as self-validating systems . They do not merely generate a peak; they continuously prove that the peak represents the intact analyte rather than an artifact.

Method A: Direct Stabilized LC-MS/MS (High Throughput)

Best for: In vitro stability assays, synthetic intermediate QC, and formulation testing.

Causality of Design: Acetonitrile (ACN) is strictly used as the organic modifier because it is aprotic and cannot act as a nucleophile. Formic acid (0.1%) is added to keep the benzoic acid protonated during chromatography (improving peak shape on the C18 column), while the ESI droplet evaporation process still efficiently drives deprotonation for [M-H]⁻ detection.

Step-by-Step Protocol:

  • Cold Extraction: Aliquot 50 µL of sample into a pre-chilled Eppendorf tube (4°C). Immediately add 200 µL of ice-cold 100% Acetonitrile containing the Internal Standard (e.g., 4-(bromomethyl)benzoic acid-d4).

  • Phase Separation: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 25°C (avoid higher temperatures to prevent thermal degradation).

  • Gradient: Run a fast 3-minute gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Self-Validation Checkpoints:

  • Isotope Ratio Verification: Monitor both MRM transitions for the intact molecule: m/z 280.0 → 79.0 (⁷⁹Br) and m/z 282.0 → 81.0 (⁸¹Br). The peak area ratio must remain 1:1 (±10%). A deviation indicates isobaric interference.

  • Artifact Monitoring: Concurrently monitor m/z 218.0 → 174.0 (the hydroxymethyl hydrolysis product). If this peak exceeds 5% of the parent peak area, the extraction solvent has been compromised by moisture, and the run must be invalidated.

Method B: Pre-Column Derivatization LC-MS/MS (High Stability)

Best for: In vivo pharmacokinetic (PK) studies and complex biological matrices.

Causality of Design: By intentionally reacting the bromomethyl group with an excess of a soft nucleophile (2-mercaptoethanol) at a controlled pH, the reactive bromide is displaced to form a highly stable thioether. This completely immunizes the analyte against downstream matrix degradation and allows for standard room-temperature LC-MS analysis.

Step-by-Step Protocol:

  • Quenching: To 50 µL of biological sample, add 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.0) to optimize the nucleophilicity of the thiol.

  • Derivatization: Add 10 µL of 5% 2-mercaptoethanol in Acetonitrile. Incubate at 30°C for 30 minutes.

  • Clean-up: Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB). Wash with 5% Methanol in water, and elute with 100% Acetonitrile.

  • Analysis: Inject 5 µL onto the LC-MS/MS. Monitor the stable thioether adduct via MRM (calculated [M-H]⁻ transition based on the mass shift).

Workflow Sample Sample Matrix (Plasma / Synthetic Mixture) Split Matrix Complexity? Sample->Split MethodA Direct Stabilized LC-MS 1. Cold ACN Extraction 2. Centrifugation (4°C) 3. Fast Gradient (ACN/H2O) Split->MethodA Low (In Vitro) MethodB Pre-column Derivatization 1. Add Thiol Reagent 2. Incubate 30 min (pH 8) 3. SPE Cleanup Split->MethodB High (In Vivo) ValidA Self-Validation A Monitor m/z 218 (Hydrolysis) Verify 79Br/81Br Ratio MethodA->ValidA ValidB Self-Validation B Monitor Deriv. Efficiency Internal Standard Tracking MethodB->ValidB

Fig 2: Decision matrix and self-validating workflows for direct vs. derivatized LC-MS/MS methods.

Conclusion

For the quantification of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid, standard LC-MS protocols will result in catastrophic analyte loss. By understanding the underlying organic chemistry of the bromomethyl moiety, analysts can choose between Method A (leveraging aprotic stabilization and isotopic self-validation for speed) and Method B (utilizing targeted derivatization for ultimate matrix resilience). Both approaches, when executed with the embedded QC checkpoints, guarantee robust, publication-quality data.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive, multifunctional building blocks into drug discovery and synthetic workflows. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive, multifunctional building blocks into drug discovery and synthetic workflows. 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid (CAS: 1199773-70-0) is a highly prized intermediate due to its pharmacophoric isoxazole core and reactive handles. However, its chemical utility is inextricably linked to its severe hazard profile.

This guide bypasses generic safety advice to provide a mechanistically grounded, self-validating operational protocol for handling this specific compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To select effective Personal Protective Equipment (PPE), we must first understand the chemical causality of the threat. This molecule presents a dual-hazard profile:

  • The Electrophilic Threat (Bromomethyl Group): The bromomethyl moiety is a potent alkylating agent. Because the bromine atom is attached to an sp3 carbon adjacent to an aromatic/heteroaromatic ring system, it is highly activated toward SN​2 nucleophilic substitution. In biological systems, it will rapidly alkylate the amine and thiol groups of proteins and DNA. This reactivity makes it a severe skin sensitizer, a lachrymator, and a suspected genotoxin. Occupational exposure to alkylating agents without adequate barrier systems has been directly linked to chromosomal abnormalities in laboratory and oncology personnel [1].

  • The Acidic/Solvent Threat (Benzoic Acid Group): The benzoic acid moiety introduces localized acidity and tissue irritation [2]. More importantly, it dictates the compound's solubility. To utilize this compound, researchers typically dissolve it in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents act as rapid molecular carriers. If the wrong glove material is chosen, the solvent will pull the toxic alkylating agent directly through the polymer matrix of the glove and into your skin.

Primary PPE Specifications: The Barrier System

A standard laboratory coat and a single pair of nitrile gloves are fundamentally inadequate for this compound. You must implement a multi-layered barrier system.

A. Hand Protection (Double-Gloving Strategy)

Your glove choice must account for both the solid powder and the carrier solvent.

  • Inner Glove: 4-mil Nitrile (provides tactile dexterity and basic splash protection).

  • Outer Glove: Solvent-dependent. Never rely on thin nitrile when handling this compound in DMF or Dichloromethane (DCM).

Table 1: Glove Selection Based on Carrier Solvents

Carrier SolventRecommended Outer GloveBreakthrough TimeDegradation Rating
Dry Powder Nitrile (8-mil)N/A (Solid state)Excellent
Dimethylformamide (DMF) Butyl Rubber> 480 minExcellent
Dimethyl Sulfoxide (DMSO) Neoprene / Nitrile> 240 minGood
Dichloromethane (DCM) Silver Shield / PVA> 240 minExcellent
B. Eye, Face, and Respiratory Protection
  • Ventilation: Never handle the dry powder or solutions on an open bench. All operations must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm) to capture lachrymatory vapors.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles are mandatory. Safety glasses with side shields do not provide adequate protection against vapor-phase lachrymators.

  • Face Protection: If handling >50 mL of solution or conducting pressurized reactions, a full-face shield must be worn over the goggles.

C. Body Protection
  • A flame-resistant (FR) laboratory coat with knit cuffs (to prevent wrist exposure).

  • A chemical-resistant apron (e.g., Tychem or Neoprene) is required when handling concentrated solutions to prevent saturation of the lab coat in the event of a spill.

Experimental Protocol: Safe Handling Workflow

Every step of your methodology must be designed to contain the electrophile and prevent aerosolization.

Step 1: Preparation & Purging Verify fume hood flow rate. Don the inner nitrile gloves, FR lab coat, splash goggles, and the appropriate outer gloves (e.g., Butyl rubber for DMF).

Step 2: Weighing (Aerosol Prevention) Static electricity can cause the highly reactive powder to aerosolize. Use an anti-static weighing boat. Weigh the solid inside a ventilated balance enclosure or a draft-shielded balance deep within the fume hood.

Step 3: Closed-System Transfer Transfer the solid to an oven-dried reaction vessel. Immediately seal the vessel with a rubber septum. Purge the vessel with an inert gas (Nitrogen or Argon). Introduce your carrier solvent via a syringe through the septum. This closed-system approach prevents the escape of corrosive fumes into the hood environment [3].

Step 4: Immediate Decontamination Do not leave contaminated spatulas or glassware in the hood. Immediately rinse all tools with the chemical quenching solution (detailed below) before removing them from the ventilated space.

Spill & Disposal Plan: Chemical Quenching

Because 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid is a reactive electrophile, it must be chemically deactivated—not simply wiped up.

The Quenching Mechanism: We utilize a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate ion is a powerful, non-toxic nucleophile. It rapidly displaces the bromide via an SN​2 reaction, converting the volatile, toxic alkylating agent into a water-soluble, non-hazardous "Bunte salt."

Immediate Spill Response:

  • Evacuate personnel from the immediate area and ensure the fume hood sash is lowered.

  • Cover the spill with chemical absorbent pads.

  • Carefully pour the 10% sodium thiosulfate solution over the pads, starting from the perimeter and moving inward.

  • Allow 30 minutes for complete chemical quenching of the bromomethyl group.

  • Collect the neutralized pads into a labeled hazardous waste container, then wash the surface thoroughly with soap and water.

Operational Workflow Visualization

Workflow Start PPE Donning & Hood Prep Weigh Weighing (Ventilated Enclosure) Start->Weigh React Reaction Setup (Closed System) Weigh->React Quench Chemical Quenching (10% Na2S2O3) React->Quench Dispose Hazardous Waste Disposal Quench->Dispose

Figure 1: Safe operational workflow for handling and neutralizing reactive bromomethyl compounds.

References

  • Title: Chromosome 5 and 7 Abnormalities in Oncology Personnel Handling Anticancer Drugs Source: Journal of Occupational and Environmental Medicine / ResearchGate URL: [Link][1]

  • Title: Safety Data Sheet: Benzyl Bromide (Surrogate for Bromomethyl Reactivity) Source: Fisher Scientific URL: [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid
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